Product packaging for 3-(Morpholin-4-yl)butanenitrile(Cat. No.:CAS No. 38405-81-1)

3-(Morpholin-4-yl)butanenitrile

Cat. No.: B2546118
CAS No.: 38405-81-1
M. Wt: 154.213
InChI Key: CRQAVGZAKHAIIV-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)butanenitrile (CAS 38405-81-1) is an organic compound of significant interest as a synthetic intermediate in medicinal chemistry and drug discovery. It features two key functional groups: a saturated morpholine heterocycle and a nitrile group attached to a butane chain. This specific molecular architecture makes it a valuable bifunctional building block for the synthesis of more complex molecules . The morpholine ring is a "privileged structure" in drug design, known to impart advantageous physicochemical properties to a molecule. Its presence can enhance aqueous solubility and improve metabolic stability, which are critical for optimizing the pharmacokinetic profiles of potential drug candidates . The nitrile group (-C≡N) is a highly versatile functional group in organic synthesis. It can be transformed into other functional groups, such as amines and carboxylic acids, and can act as a bioisostere in molecular design. The incorporation of a nitrile can improve binding affinity through polar interactions and also block metabolically labile sites, thereby increasing the metabolic stability of lead compounds . As such, this compound serves as a foundational starting material for researchers creating new chemical entities. Its primary research value lies in its application as an intermediate in the exploration of novel pharmaceutical agents and other biologically active molecules . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B2546118 3-(Morpholin-4-yl)butanenitrile CAS No. 38405-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2-3-9)10-4-6-11-7-5-10/h8H,2,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQAVGZAKHAIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Morpholin-4-yl)butanenitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. This technical guide focuses on the chemical space of morpholinyl-alkane-nitriles, with a specific emphasis on the predicted characteristics of 3-(Morpholin-4-yl)butanenitrile. While this specific molecule is not extensively documented, this paper compiles and analyzes data from structurally similar compounds to provide a robust predictive overview of its physicochemical properties, potential synthetic routes, and likely biological significance. Detailed experimental protocols for the synthesis of related compounds are provided to serve as a foundational methodology for the preparation of this compound. This document aims to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents incorporating the morpholine scaffold.

Introduction to the Morpholine Scaffold

The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. Its unique structural and electronic properties, including its ability to improve aqueous solubility and metabolic stability, have made it a cornerstone in drug design.[1] The morpholine moiety is found in numerous approved drugs and clinical candidates, where it often contributes to target binding, improved pharmacokinetic properties, and reduced off-target toxicity.[2][3][4] The incorporation of a nitrile group, a versatile functional group that can participate in various chemical transformations and act as a hydrogen bond acceptor, further enhances the potential of morpholine derivatives as valuable building blocks in drug discovery.

Predicted Physicochemical Properties of this compound

While specific experimental data for this compound is unavailable, its properties can be predicted based on the known characteristics of analogous compounds. A comparative analysis of related morpholino-alkanenitriles is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted logPHydrogen Bond AcceptorsHydrogen Bond DonorsRotatable Bonds
This compound (Predicted) C₈H₁₄N₂O154.21~0.5303
4-MorpholinepropanenitrileC₇H₁₂N₂O140.18-0.1302
4-MorpholinebutanenitrileC₈H₁₄N₂O154.21-0.1303
3-(Morpholin-4-yl)-3-oxopropanenitrileC₇H₁₀N₂O₂154.17-0.9402

Note: Predicted logP values are estimations and may vary from experimental values. Data for related compounds is sourced from chemical databases.

Synthesis of Morpholinyl-alkane-nitriles

The synthesis of N-alkylated morpholines is a well-established chemical transformation. The most common approaches involve the nucleophilic substitution of a suitable alkyl halide or the reductive amination of an aldehyde or ketone. For the synthesis of this compound, a plausible and efficient method would be the reaction of morpholine with a 3-halobutanenitrile.

General Experimental Protocol: N-Alkylation of Morpholine

This protocol is a generalized procedure based on the synthesis of similar N-alkylated morpholines and can be adapted for the synthesis of this compound.

Materials:

  • Morpholine

  • 3-Chlorobutanenitrile (or 3-bromobutanenitrile)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • To a solution of morpholine (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).

  • To this stirred mixture, add 3-halobutanenitrile (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Morpholine Morpholine Reaction N-Alkylation Reaction Morpholine->Reaction Halobutanenitrile 3-Halobutanenitrile Halobutanenitrile->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Significance and Applications

While the specific biological activity of this compound has not been reported, the broader class of morpholine-containing molecules exhibits a wide range of pharmacological effects.[2][5] These include, but are not limited to:

  • Anticancer Activity: Many morpholine derivatives have been investigated as inhibitors of various kinases and other signaling pathways implicated in cancer.

  • Anti-inflammatory Effects: The morpholine scaffold is present in compounds targeting inflammatory pathways.

  • Antimicrobial Properties: Certain morpholine-containing molecules have demonstrated activity against bacteria and fungi.[6]

The nitrile group can also serve as a key pharmacophoric element or as a synthetic handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug screening.

Logical Relationship of Morpholine in Drug Discovery

G cluster_core Core Scaffold cluster_properties Physicochemical & Pharmacokinetic Properties cluster_activities Biological Activities cluster_outcome Drug Development Outcome Morpholine Morpholine Moiety Solubility Improved Solubility Morpholine->Solubility MetabolicStability Enhanced Metabolic Stability Morpholine->MetabolicStability Bioavailability Increased Bioavailability Morpholine->Bioavailability Anticancer Anticancer Morpholine->Anticancer AntiInflammatory Anti-inflammatory Morpholine->AntiInflammatory Antimicrobial Antimicrobial Morpholine->Antimicrobial DrugCandidate Improved Drug Candidate Profile Solubility->DrugCandidate MetabolicStability->DrugCandidate Bioavailability->DrugCandidate Anticancer->DrugCandidate AntiInflammatory->DrugCandidate Antimicrobial->DrugCandidate

Caption: Role of the morpholine scaffold in enhancing drug-like properties.

Conclusion

This compound represents an under-explored yet potentially valuable molecule within the broader class of morpholine derivatives. Based on the analysis of related compounds, it is predicted to possess favorable physicochemical properties for drug development. The synthetic route to this compound is expected to be straightforward, employing standard N-alkylation methodologies. Given the diverse biological activities associated with the morpholine scaffold, this compound and its derivatives warrant further investigation as potential therapeutic agents. The information and protocols provided in this guide offer a solid foundation for researchers to synthesize and explore the biological potential of this and related compounds.

References

An In-depth Technical Guide on 3-(Morpholin-4-yl)butanenitrile: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and chemical databases reveals no specific experimental data for 3-(Morpholin-4-yl)butanenitrile. This suggests the compound is not widely synthesized or characterized. However, this technical guide provides a detailed overview of its predicted structure and properties, a proposed synthetic pathway, and, for comparative purposes, the available data for its structural isomer, 4-(Morpholin-4-yl)butanenitrile.

Structure and Predicted Properties of this compound

Chemical Structure:

This compound possesses a morpholine ring attached to a butane nitrile backbone at the third carbon position. The nitrile group (-C≡N) is a key functional group that influences the molecule's polarity and reactivity.

Predicted Physicochemical Properties:

In the absence of experimental data, computational methods can provide estimations of the physicochemical properties of this compound. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyPredicted Value
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
IUPAC Name This compound
CAS Number Not found

Note: These values are theoretical and await experimental verification.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a nucleophilic substitution reaction. The following workflow outlines a potential experimental protocol.

Experimental Workflow: Proposed Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products cluster_workup Work-up & Purification reactant1 3-Bromobutanenitrile reaction Nucleophilic Substitution reactant1->reaction reactant2 Morpholine reactant2->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction base Base (e.g., K₂CO₃) base->reaction temperature Temperature (e.g., Reflux) temperature->reaction product This compound reaction->product salt KBr reaction->salt filtration Filtration product->filtration salt->filtration extraction Solvent Extraction filtration->extraction purification Column Chromatography extraction->purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):
  • Reaction Setup: To a solution of 3-bromobutanenitrile (1 equivalent) in a suitable aprotic polar solvent such as acetonitrile, add morpholine (1.1 equivalents) and a mild inorganic base like potassium carbonate (1.5 equivalents).

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration.

  • Extraction: The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Properties of the Isomer: 4-(Morpholin-4-yl)butanenitrile

While data for the target molecule is unavailable, its structural isomer, 4-(Morpholin-4-yl)butanenitrile (CAS No: 5807-11-4), has been characterized. The properties of this isomer can offer some insights into the potential characteristics of the 3-substituted analogue.

Physicochemical Properties of 4-(Morpholin-4-yl)butanenitrile
PropertyValueReference
Molecular Formula C₈H₁₄N₂O[1]
Molecular Weight 154.21 g/mol [1]
IUPAC Name 4-morpholin-4-ylbutanenitrile[1]
CAS Number 5807-11-4[1]
XLogP3-AA -0.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Exact Mass 154.110613074 Da[1]
Topological Polar Surface Area 36.3 Ų[1]

Potential Biological Significance

Morpholine and its derivatives are known to exhibit a wide range of biological activities. The incorporation of a morpholine moiety can enhance the pharmacokinetic profile of drug candidates. While no specific biological data exists for this compound, the general activities of morpholine-containing compounds suggest potential applications in medicinal chemistry.

Logical Relationship of Morpholine Core to Biological Activity

G cluster_core Core Structure cluster_properties Physicochemical & Pharmacokinetic Properties cluster_activities Potential Biological Activities morpholine Morpholine Moiety solubility Improved Solubility morpholine->solubility metabolic_stability Enhanced Metabolic Stability morpholine->metabolic_stability lipophilicity Modulated Lipophilicity morpholine->lipophilicity anticancer Anticancer solubility->anticancer anti_inflammatory Anti-inflammatory metabolic_stability->anti_inflammatory antimicrobial Antimicrobial lipophilicity->antimicrobial

Caption: Influence of the morpholine core on potential biological activity.

Conclusion

This technical guide has provided a comprehensive overview of the predicted structure and properties of this compound. Due to the absence of experimental data for this specific compound, a plausible synthetic route has been proposed, and data for its structural isomer, 4-(Morpholin-4-yl)butanenitrile, has been presented for comparative analysis. The presence of the morpholine ring suggests that this compound could be of interest in the field of medicinal chemistry, warranting future synthetic and biological evaluation. Researchers interested in this molecule are encouraged to pursue the proposed synthesis and characterization to fill the existing knowledge gap.

References

Synthesis of 3-(Morpholin-4-yl)butanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 3-(Morpholin-4-yl)butanenitrile, a valuable building block in medicinal chemistry and drug development. The document details a primary synthetic methodology, the conjugate addition of morpholine to crotononitrile, including a thorough experimental protocol and expected outcomes. An alternative synthetic route is also discussed. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound is a substituted aminonitrile featuring a morpholine moiety, a privileged scaffold in medicinal chemistry known for improving the pharmacokinetic properties of drug candidates. The nitrile group is a versatile functional handle that can be converted into various other functionalities, such as amines, carboxylic acids, and tetrazoles, making this compound a key intermediate for the synthesis of a diverse range of biologically active molecules. This guide focuses on a practical and efficient laboratory-scale synthesis.

Primary Synthetic Pathway: Conjugate (Michael) Addition

The most direct and atom-economical approach for the synthesis of this compound is the aza-Michael addition of morpholine to crotononitrile (but-2-enenitrile). This reaction is a type of conjugate addition where the nucleophilic nitrogen of morpholine attacks the β-carbon of the α,β-unsaturated nitrile. The reaction is typically base-catalyzed or can proceed neat and is known for its high efficiency and selectivity.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amine (morpholine) on the electron-deficient β-carbon of crotononitrile. The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (often the conjugate acid of the amine or a solvent) to yield the final product.

Signaling Pathway Diagram

The logical flow of the conjugate addition synthesis can be visualized as follows:

G Start Starting Materials (Morpholine, Crotononitrile) Reaction Michael Addition Reaction (Solvent, Optional Catalyst) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the conjugate addition of morpholine to crotononitrile.

Materials and Reagents:

  • Morpholine (Reagent Grade, ≥99%)

  • Crotononitrile (Mixture of E/Z isomers, 99%)

  • Methanol (Anhydrous)

  • Diethyl ether (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (8.71 g, 10.0 mL, 100 mmol, 1.0 equiv).

  • Addition of Reactant: While stirring at room temperature, add crotononitrile (7.38 g, 9.0 mL, 110 mmol, 1.1 equiv) dropwise over 5 minutes.

  • Reaction Conditions: The reaction mixture is then heated to reflux (approximately 65-70°C in methanol) and maintained at this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup - Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature. The methanol is removed under reduced pressure using a rotary evaporator.

  • Workup - Extraction: The resulting residue is dissolved in diethyl ether (100 mL) and transferred to a separatory funnel. The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless to pale yellow oil.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
MorpholineC₄H₉NO87.121.007129
CrotononitrileC₄H₅N67.090.821120-121
This compoundC₈H₁₄N₂O154.21(Predicted) ~1.0(Predicted) >200

Table 2: Experimental Parameters and Results

ParameterValueNotes
Scale100 mmolBased on Morpholine
Reaction TemperatureReflux (~65-70°C)In methanol
Reaction Time12 - 18 hoursMonitor by TLC or GC-MS
Theoretical Yield 15.42 g Calculated based on morpholine
Typical Actual Yield 12.3 - 13.9 g -
Yield Percentage 80 - 90% After purification
Purity (by GC)>98%After purification

Alternative Synthetic Route: Nucleophilic Substitution

An alternative pathway to synthesize this compound involves the nucleophilic substitution of a 3-halobutanenitrile (e.g., 3-bromobutanenitrile) with morpholine. This reaction typically requires a base to neutralize the hydrogen halide formed and is often performed in a polar aprotic solvent.

Reaction Diagram

G Reactants 3-Halobutanenitrile + Morpholine Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetonitrile) Reactants->Conditions Reaction Nucleophilic Substitution (SN2) Conditions->Reaction Product This compound + Salt Byproduct Reaction->Product

Caption: Logical relationship in the nucleophilic substitution pathway.

While viable, this method is often less preferred due to the potential for elimination side reactions and the requirement of a pre-functionalized, and potentially less stable, starting material in 3-halobutanenitrile.

Safety Considerations

  • Morpholine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Crotononitrile: Toxic and flammable. It is a lachrymator. Handle with extreme care in a fume hood and use appropriate PPE.

  • Solvents: Methanol and diethyl ether are flammable. Ensure all heating is done using a heating mantle and that no open flames are present.

  • The reaction should be conducted in a well-ventilated fume hood at all times.

Conclusion

The synthesis of this compound is efficiently achieved through the aza-Michael addition of morpholine to crotononitrile. The provided protocol details a reproducible method that delivers the target compound in high yield and purity. This guide serves as a valuable resource for chemists requiring access to this versatile synthetic intermediate for applications in pharmaceutical research and development.

Technical Guide on Morpholine-Alkyl-Nitriles: A Case Study on a Related Compound

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Our investigation into the chemical compound 3-(Morpholin-4-yl)butanenitrile has revealed that there is currently no publicly available Chemical Abstracts Service (CAS) number assigned to this specific molecule. Extensive searches across major chemical databases and scientific literature did not yield any technical data, experimental protocols, or published research pertaining to this exact structure.

The absence of a CAS number and associated data suggests that this compound may be a novel compound that has not yet been synthesized or characterized, or it is a rare intermediate that has not been documented in publicly accessible resources.

In light of this, we have prepared the following in-depth technical guide on a closely related and structurally similar compound for which public information is available: 4-Morpholinebutanenitrile (CAS Number: 5807-11-4) . This guide is intended to provide valuable insights that may be applicable to the broader class of morpholine-alkyl-nitrile compounds.

In-Depth Technical Guide: 4-Morpholinebutanenitrile

CAS Number: 5807-11-4

Chemical Identity and Properties

4-Morpholinebutanenitrile, also known as 4-morpholinobutyronitrile, is a chemical compound containing a morpholine ring linked to a butyronitrile chain.

Table 1: Chemical and Physical Properties of 4-Morpholinebutanenitrile

PropertyValueSource
Molecular Formula C₈H₁₄N₂OPubChem
Molecular Weight 154.21 g/mol PubChem
IUPAC Name 4-morpholin-4-ylbutanenitrilePubChem
Synonyms 4-Morpholinebutyronitrile, 4-(4-morpholinyl)butanenitrilePubChem
Physical Description Not specified in available literature-
Boiling Point Not specified in available literature-
Melting Point Not specified in available literature-
Solubility Not specified in available literature-

Note: The available public data on the physical properties of this compound is limited.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A plausible method for the synthesis of 4-Morpholinebutanenitrile is the nucleophilic substitution reaction between morpholine and a suitable 4-halobutanenitrile (e.g., 4-chlorobutanenitrile or 4-bromobutanenitrile).

Experimental Workflow Diagram:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification Morpholine Morpholine Solvent (e.g., ACN, DMF) Solvent (e.g., ACN, DMF) Morpholine->Solvent (e.g., ACN, DMF) 1. Dissolve 4-Halobutanenitrile 4-Halobutanenitrile 4-Halobutanenitrile->Solvent (e.g., ACN, DMF) 2. Add Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF)->Base (e.g., K2CO3, Et3N) 3. Add Base Heat (Optional) Heat (Optional) Base (e.g., K2CO3, Et3N)->Heat (Optional) 4. Stir/Heat Filtration Filtration Heat (Optional)->Filtration 5. Reaction Completion Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Chromatography Chromatography Solvent Evaporation->Chromatography Product 4-Morpholinebutanenitrile Chromatography->Product

Caption: Proposed workflow for the synthesis of 4-Morpholinebutanenitrile.

General Experimental Protocol (Hypothetical):

  • To a solution of morpholine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, is added a base (e.g., potassium carbonate, 1.5 equivalents) to act as a proton scavenger.

  • 4-Halobutanenitrile (1.1 equivalents) is then added to the reaction mixture.

  • The mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and the reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solid inorganic salts are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4-Morpholinebutanenitrile.

Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

Potential Applications in Drug Development

The morpholine moiety is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The nitrile group is also a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or as a reactive handle for further chemical modifications.

While there is no specific information on the biological activity of 4-Morpholinebutanenitrile, compounds with similar structural motifs have been investigated for a variety of therapeutic targets.

Potential Signaling Pathway Interactions (Hypothetical):

Given the prevalence of the morpholine scaffold in neurologically active compounds, one could hypothesize that morpholine-alkyl-nitriles might interact with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

Logical Relationship Diagram:

G cluster_targets Potential Molecular Targets cluster_effects Potential Cellular Effects MAN_Compound Morpholine-Alkyl-Nitrile (e.g., 4-Morpholinebutanenitrile) GPCRs GPCRs MAN_Compound->GPCRs Binds to Ion_Channels Ion Channels MAN_Compound->Ion_Channels Binds to Enzymes Enzymes MAN_Compound->Enzymes Binds to Second_Messenger_Modulation Second Messenger Modulation GPCRs->Second_Messenger_Modulation Ion_Flux_Alteration Ion Flux Alteration Ion_Channels->Ion_Flux_Alteration Enzymatic_Activity_Inhibition Enzymatic Activity Inhibition/Activation Enzymes->Enzymatic_Activity_Inhibition

Caption: Hypothetical interaction of Morpholine-Alkyl-Nitriles with cellular targets.

Conclusion

While direct information on this compound is not available, the study of related compounds such as 4-Morpholinebutanenitrile can provide a valuable starting point for researchers interested in this chemical space. The synthesis of such compounds is likely achievable through standard organic chemistry techniques. The combination of the morpholine and nitrile functional groups suggests potential for these molecules to be explored in the context of drug discovery, particularly for targets within the central nervous system. Further research is required to synthesize and characterize these compounds and to evaluate their biological activities.

Mechanism of action of 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the mechanism of action for the compound 3-(Morpholin-4-yl)butanenitrile. This suggests that the compound may be a novel chemical entity, a proprietary research compound with undisclosed data, or a chemical intermediate not intended for direct biological application.

Our comprehensive search did not yield any studies detailing its biological targets, signaling pathways, or pharmacological effects. While information exists for structurally related morpholine derivatives and other nitrile-containing compounds, these data are not directly applicable to this compound and thus cannot be used to construct a reliable mechanism of action profile.

For instance, various patents describe the synthesis and therapeutic uses of other morpholine-containing molecules, but do not mention this compound. General reviews on nitrile-containing pharmaceuticals discuss a wide range of mechanisms, but this information is too broad to specify the action of this particular compound. Chemical databases provide basic structural information for similar molecules but lack any associated bioactivity data.

Due to the absence of experimental data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways. The creation of such a document requires a foundation of primary research that is not currently available in the public domain.

Therefore, we must conclude that the mechanism of action for this compound is not documented in publicly accessible resources. Further investigation would likely require access to proprietary research data or the initiation of new preclinical studies to characterize the compound's pharmacological properties.

The Enigmatic Identity of 3-(Morpholin-4-yl)butanenitrile: A Review of Related Morpholine-Containing Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific and patent literature reveals a notable absence of specific data on the discovery, history, and detailed experimental protocols for the compound 3-(Morpholin-4-yl)butanenitrile. This suggests that the compound may not be a subject of significant research or public documentation. However, the broader class of morpholine-containing nitriles has been explored in various chemical and pharmaceutical contexts. This technical guide will, therefore, focus on the synthesis and characterization of structurally related compounds, providing insights into the general methodologies applicable to the synthesis of such molecules.

Synthesis and Characterization of Related Morpholine Derivatives

While specific experimental data for this compound is unavailable, the synthesis of other morpholine-containing compounds has been documented. These methods generally involve the reaction of a substrate with morpholine or the introduction of a nitrile group to a morpholine-containing scaffold.

For instance, the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one involves the reaction of 3-methyl-2,6-diphenylpiperidin-4-one with formaldehyde and morpholine in a mixture of ethanol and DMF.[1] The reaction mixture is heated and then poured into crushed ice to precipitate the product, which is then recrystallized from ethanol.[1]

Another example is the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, which is achieved in a three-step process starting from 4,7-dichloroquinoline.[2] This synthesis involves an N-oxidation, a C2-amide formation, and a C4 SNAr reaction with morpholine.[2]

The synthesis of various 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives has also been described.[3] These syntheses often involve the reaction of 2-morpholinoquinoline-3-carboxaldehydes with various cyanomethyl compounds.[3]

General Experimental Protocols

Based on the available literature for related compounds, a general approach to the synthesis of a hypothetical this compound could be envisioned. The following represents a generalized workflow for the synthesis of morpholine-containing nitriles, not a specific protocol for the target compound.

General Synthesis Workflow

G reagents Starting Materials (e.g., Butanenitrile precursor, Morpholine) reaction Reaction (e.g., Nucleophilic substitution, Michael addition) reagents->reaction Solvent, Catalyst workup Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (e.g., NMR, IR, MS) purification->characterization product Final Product (this compound) characterization->product

Figure 1. A generalized workflow for the synthesis and characterization of a morpholine-containing nitrile.

Characterization Data of Related Compounds

The characterization of novel compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed. While no data exists for this compound, the following table summarizes the characterization data for a related compound, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one.[1]

Technique Observed Data for 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Melting Point Sublimation at 92-94 °C
IR (KBr pellet, cm⁻¹) 1722 (C=O), 1523 (C=C str.), 1222 (C-O-C), 2889 (C-H str.)
¹H NMR (300 MHz, CDCl₃, δ ppm) 1.71 (s, 3H, CH₃), 2.45 (t, J = 7.3 Hz, 4H, morpholine-CH₂), 3.61 (t, J = 6.4 Hz, 4H, morpholine-CH₂), 4.12 (d, J = 3.6 Hz, 1H, CH), 3.47 (s, 2H, N-CH₂-N), 7.08-7.30 (m, 10H, phenyl-H)
Mass (m/z) 364 (M⁺; 15%), 100 (100%)
Elemental Analysis Calculated: C, 75.79; H, 7.74; N, 7.69. Observed: C, 75.70; H, 7.69; N, 7.71

Potential Signaling Pathways and Biological Activities

The morpholine moiety is a common feature in many biologically active compounds, and molecules containing this scaffold have been investigated for a wide range of therapeutic applications, including as opioid receptor antagonists and anticancer agents.[2][4] The nitrile group can also contribute to the biological activity of a molecule. Without experimental data, any discussion of the signaling pathways or biological activities of this compound would be purely speculative.

Hypothetical Target Interaction

G compound This compound target Biological Target (e.g., Receptor, Enzyme) compound->target Binding/Interaction effect Downstream Cellular Effect target->effect Signal Transduction

Figure 2. A simplified diagram illustrating a hypothetical interaction of a compound with a biological target.

References

An In-depth Technical Guide to 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on 3-(Morpholin-4-yl)butanenitrile is a comprehensive overview based on established chemical principles and data from structurally related compounds. As of the latest literature review, this specific molecule has not been the subject of extensive dedicated study. Therefore, the experimental protocols are predictive, and the biological activity is inferred from the broader class of morpholine-containing compounds.

Introduction

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its presence can enhance pharmacological potency, selectivity, and pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] This guide focuses on the nitrile-containing derivative, this compound, providing a projected synthesis, physicochemical properties based on analogous compounds, and an overview of the potential biological significance of the morpholine moiety.

Physicochemical Properties

Property4-Morpholinebutanenitrile[3]3-(Butylamino)propionitrile[2]Butanenitrile[4][5]
Molecular Formula C₈H₁₄N₂OC₇H₁₄N₂C₄H₇N
Molecular Weight 154.21 g/mol 126.20 g/mol 69.11 g/mol
Boiling Point Not availableNot available117.6 °C
Melting Point Not availableNot available-111.9 °C
Density Not availableNot available0.794 g/mL
Solubility in Water SolubleSoluble0.033 g/100 mL
LogP -0.10.7Not available

Note: The properties of this compound are expected to be broadly similar to these analogs, with a molecular weight of 154.21 g/mol (C₉H₁₆N₂O).

Synthesis and Experimental Protocols

The most direct and plausible synthetic route to this compound is the aza-Michael addition of morpholine to crotononitrile (but-2-enenitrile). This reaction is a well-established method for the formation of β-aminonitriles.[6][7]

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_product Product Crotononitrile Crotononitrile Reaction + Crotononitrile->Reaction Morpholine Morpholine Morpholine->Reaction Target This compound Reactants_label Product_arrow Reaction->Product_arrow Aza-Michael Addition Product_arrow->Target

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Crotononitrile (but-2-enenitrile)

  • Morpholine

  • Ethanol (or other suitable solvent, e.g., acetonitrile or solvent-free)

  • Diethyl ether (for extraction/precipitation)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 equivalent). If a solvent is used, dissolve the morpholine in ethanol (approximately 2-3 mL per mmol of morpholine).

  • Addition of Reactant: While stirring, slowly add crotononitrile (1.0 equivalent) to the morpholine solution. The reaction can be exothermic, so the addition should be controlled to maintain a gentle reflux. For a solvent-free reaction, the addition should be particularly slow, and the flask may require cooling in an ice bath to manage the exotherm.

  • Reaction: After the addition is complete, heat the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by one of the following methods:

    • Distillation: Purify the product by vacuum distillation.

    • Crystallization/Precipitation: Dissolve the crude product in a minimal amount of a suitable solvent and precipitate it by adding a non-polar solvent like diethyl ether or hexane.

  • Drying: Dry the purified product over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield pure this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological and Pharmacological Context

While there is no specific biological data for this compound, the morpholine ring is a key pharmacophore in a wide array of biologically active compounds. The inclusion of this moiety has been linked to various pharmacological activities.

General Activities of Morpholine Derivatives

Morpholine-containing molecules have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: As inhibitors of kinases such as PI3K and mTOR.[8]

  • Antibacterial and Antifungal: Found in antibiotics like linezolid.[9]

  • Anti-inflammatory: By inhibiting inflammatory mediators.[10]

  • Antiviral: As components of various antiviral agents.[2]

  • Central Nervous System (CNS) Activity: Including antidepressant and anxiolytic effects.[6]

The nitrogen atom of the morpholine ring is typically not metabolized, which contributes to the metabolic stability of drugs containing this group. The ring's conformation can also play a crucial role in binding to biological targets.[1]

Potential Signaling Pathways and Targets

Given the diverse roles of morpholine in medicinal chemistry, this compound could potentially interact with a variety of biological targets. The nitrile group can also participate in hydrogen bonding or act as a bioisostere for other functional groups.

G cluster_compound Morpholine-Containing Compounds cluster_targets Potential Biological Targets cluster_outcomes Pharmacological Outcomes Compound This compound (and other derivatives) Kinases Protein Kinases (e.g., PI3K, mTOR) Compound->Kinases Receptors GPCRs & Ion Channels Compound->Receptors Enzymes Various Enzymes Compound->Enzymes Pathogens Bacterial/Fungal/Viral Proteins Compound->Pathogens Anticancer Anticancer Kinases->Anticancer CNS CNS Effects Receptors->CNS AntiInflammatory Anti-inflammatory Enzymes->AntiInflammatory Antimicrobial Antimicrobial Pathogens->Antimicrobial

References

Early Research on 3-(Morpholin-4-yl)butanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document presents a theoretical framework for the early-stage research and development of the novel compound 3-(Morpholin-4-yl)butanenitrile. As of the writing of this guide, no specific research has been published on this molecule. The experimental protocols, data, and pathways described herein are based on established methodologies for similar chemical entities and are intended to serve as a strategic guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel chemical entity containing a morpholine ring and a nitrile group. The morpholine moiety is a common feature in many biologically active compounds, often conferring favorable pharmacokinetic properties. The nitrile group can participate in various chemical interactions and is present in a number of approved pharmaceuticals. This guide outlines a hypothetical early-stage research plan for this compound, from its synthesis to its initial biological and safety profiling.

Synthesis of this compound

Two plausible synthetic routes are proposed for the synthesis of this compound: the Michael addition of morpholine to crotononitrile and the nucleophilic substitution of a 3-halobutanenitrile with morpholine.

Synthetic Route 1: Michael Addition

The Michael addition offers a direct and atom-economical approach to the target compound.[1][2]

Experimental Protocol:

  • Reaction Setup: To a solution of crotononitrile (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or neat) is added morpholine (1.2 eq).

  • Catalyst: The reaction can be catalyzed by a base (e.g., sodium ethoxide, triethylamine) or a lipase for a green chemistry approach.[3]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

DOT Diagram of Michael Addition Workflow:

Michael_Addition Crotononitrile Crotononitrile Reaction_Mixture Reaction Mixture Crotononitrile->Reaction_Mixture Morpholine Morpholine Morpholine->Reaction_Mixture Solvent_Catalyst Solvent + Catalyst Solvent_Catalyst->Reaction_Mixture Monitoring Reaction Monitoring (TLC/GC-MS) Reaction_Mixture->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Michael addition.

Synthetic Route 2: Nucleophilic Substitution

This route involves the alkylation of morpholine with a suitable 3-halobutanenitrile.

Experimental Protocol:

  • Preparation of 3-halobutanenitrile: 3-chlorobutanenitrile can be synthesized from 3-hydroxybutanenitrile, which is accessible from epichlorohydrin.[4]

  • Reaction Setup: To a solution of morpholine (2.0 eq) in a polar aprotic solvent (e.g., acetonitrile, DMF) is added 3-chlorobutanenitrile (1.0 eq) and a base (e.g., potassium carbonate, triethylamine) to act as a proton scavenger.

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

DOT Diagram of Nucleophilic Substitution Workflow:

Nucleophilic_Substitution 3-Halobutanenitrile 3-Halobutanenitrile Reaction Reaction at Reflux 3-Halobutanenitrile->Reaction Morpholine_Base Morpholine + Base Morpholine_Base->Reaction Solvent Solvent Solvent->Reaction Monitoring Monitoring (TLC/GC-MS) Reaction->Monitoring Extraction Extraction & Washing Monitoring->Extraction Completion Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis via nucleophilic substitution.

Biological Evaluation

A standard workflow for the initial biological evaluation of a novel compound like this compound would involve a series of in vitro assays to assess its potential therapeutic activity and safety profile.

In Vitro Cytotoxicity and Anticancer Screening

The initial assessment of a new chemical entity often involves screening for cytotoxic effects against a panel of cancer cell lines.[5][6][7]

Experimental Protocol: MTT Assay [8]

  • Cell Culture: Human cancer cell lines (e.g., a panel such as the NCI-60) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 to 48 hours.

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Hypothetical Data Presentation:

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hSelectivity Index (SI)
Cancer Cell Line A15.28.55.9
Cancer Cell Line B22.812.14.1
Normal Cell Line (HEK293)> 50> 50-

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

DOT Diagram of In Vitro Screening Workflow:

In_Vitro_Screening Compound This compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity_Screening IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Cancer_Panel Panel of Cancer Cell Lines Cancer_Panel->Cytotoxicity_Screening Normal_Cells Normal Cell Line Normal_Cells->Cytotoxicity_Screening Selectivity_Analysis Selectivity Index Calculation IC50_Determination->Selectivity_Analysis Hit_Identification Hit Identification & Prioritization Selectivity_Analysis->Hit_Identification

Caption: General workflow for in vitro cytotoxicity screening.

Safety Pharmacology: hERG Channel Assay

Assessment of a compound's potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical early safety screen to evaluate the risk of cardiac arrhythmias.[9][10][11]

Experimental Protocol: Automated Patch Clamp [12][13]

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Compound Application: Cells are exposed to increasing concentrations of this compound.

  • Electrophysiology: The hERG current is measured using an automated patch-clamp system. A specific voltage protocol is applied to elicit the channel's activity.

  • Data Analysis: The inhibition of the hERG current is quantified, and an IC50 value is determined.

Hypothetical Data Presentation:

CompoundhERG IC50 (µM)
This compound> 30
Positive Control (e.g., Cisapride)0.015

Preliminary Pharmacokinetic Profiling

An early understanding of a compound's pharmacokinetic (PK) properties is crucial for its development.[14][15][16]

Experimental Protocol: In Vivo Rat PK Study

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: this compound is administered intravenously (IV) and orally (PO) to different groups of rats.

  • Sample Collection: Blood samples are collected at various time points after dosing.

  • Bioanalysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Hypothetical Data Presentation:

ParameterIV AdministrationPO Administration
Dose (mg/kg)15
Cmax (ng/mL)500350
Tmax (h)0.251.0
AUC (ng*h/mL)12002100
t1/2 (h)2.52.8
Bioavailability (%)-70

DOT Diagram of a Generic Signaling Pathway (Illustrative):

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Compound This compound Compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway potentially modulated by the compound.

Conclusion

This technical guide provides a foundational research plan for the initial investigation of this compound. The proposed synthetic routes are based on reliable and scalable chemical reactions. The suggested in vitro biological and safety assays, along with the preliminary in vivo pharmacokinetic study, represent a standard and robust approach in early-stage drug discovery. The data and diagrams presented are illustrative and intended to guide the experimental design and data interpretation for this novel compound. Further research will be necessary to elucidate its specific mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to the Chemical Classification and Properties of 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Classification and Structure

3-(Morpholin-4-yl)butanenitrile is a synthetic organic compound. Its chemical structure consists of a saturated heterocyclic morpholine ring linked via its nitrogen atom to the third position of a butanenitrile backbone.

The key functional groups that define its chemical classification are:

  • Tertiary Amine: The nitrogen atom of the morpholine ring is bonded to three carbon atoms.

  • Nitrile: The compound contains a cyano (-C≡N) functional group.

  • Ether: The morpholine ring contains an oxygen atom in a cyclic ether linkage.

  • Aliphatic Heterocycle: The morpholine ring is a saturated, non-aromatic ring system containing atoms other than carbon (nitrogen and oxygen).

Based on these features, this compound can be classified as a morpholinyl-substituted aliphatic nitrile .

Chemical_Classification This compound This compound Functional Groups Functional Groups This compound->Functional Groups Tertiary Amine Tertiary Amine Functional Groups->Tertiary Amine Nitrile Nitrile Functional Groups->Nitrile Ether Ether Functional Groups->Ether Aliphatic Heterocycle Aliphatic Heterocycle Functional Groups->Aliphatic Heterocycle Overall Classification Overall Classification Functional Groups->Overall Classification Morpholinyl-substituted Aliphatic Nitrile Morpholinyl-substituted Aliphatic Nitrile Overall Classification->Morpholinyl-substituted Aliphatic Nitrile

Caption: Chemical classification hierarchy of this compound.

Physicochemical Properties (Predicted and Analog-Based)

Quantitative physicochemical data for this compound is not available. However, properties can be estimated by examining its structural analogs. The following table presents data for closely related compounds to provide a comparative overview.

Property4-Morpholin-4-ylbutanenitrile[1]3-Morpholin-4-ylpropanenitrile[2][3]Butyronitrile[4]This compound (Predicted)
Molecular Formula C₈H₁₄N₂OC₇H₁₂N₂OC₄H₇NC₈H₁₄N₂O
Molecular Weight 154.21 g/mol 140.18 g/mol 69.11 g/mol 154.21 g/mol
XLogP3-AA -0.1-0.40.5~ -0.1
Hydrogen Bond Donor Count 0000
Hydrogen Bond Acceptor Count 3313
Rotatable Bond Count 3213
Topological Polar Surface Area 36.3 Ų36.3 Ų23.8 Ų36.3 Ų

Experimental Protocols: A Proposed Synthetic Route

A specific, experimentally validated protocol for the synthesis of this compound is not documented in readily accessible literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions, such as the Michael addition of morpholine to an appropriate α,β-unsaturated nitrile or the nucleophilic substitution of a leaving group on a butanenitrile backbone by morpholine.

A potential two-step synthesis from 3-butenenitrile is outlined below.

Reaction Scheme:

Detailed Hypothetical Protocol:

Step 1: Synthesis of 4-Bromobutanenitrile

  • To a solution of 3-butenenitrile in a suitable aprotic solvent (e.g., dichloromethane), add a radical initiator such as azobisisobutyronitrile (AIBN).

  • Bubble hydrogen bromide gas through the solution, or add a solution of HBr in acetic acid, while irradiating with UV light or heating to initiate the radical reaction. This should favor the anti-Markovnikov addition of HBr across the double bond.

  • Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-bromobutanenitrile by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 4-bromobutanenitrile in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add at least two equivalents of morpholine to the solution. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HBr formed. Alternatively, one equivalent of morpholine and one equivalent of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) can be used.

  • Heat the reaction mixture with stirring and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure.

Synthetic_Workflow cluster_step1 Step 1: Synthesis of 4-Bromobutanenitrile cluster_step2 Step 2: Synthesis of this compound A 3-Butenenitrile C Anti-Markovnikov Addition A->C B HBr, AIBN B->C D Workup and Purification C->D E 4-Bromobutanenitrile D->E G Nucleophilic Substitution E->G F Morpholine F->G H Workup and Purification G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is no published information regarding the biological activity or associated signaling pathways for this compound. The morpholine moiety is a common scaffold in medicinal chemistry, and nitrile-containing compounds can exhibit a range of biological effects. However, any potential biological role of this specific compound would require experimental investigation.

Conclusion

This compound is a heterocyclic compound classified as a morpholinyl-substituted aliphatic nitrile. While specific experimental data for this molecule is scarce, its chemical properties and a viable synthetic route can be reasonably proposed based on the well-established chemistry of its constituent functional groups and data from close structural analogs. Further research is necessary to elucidate its precise physicochemical properties, biological activity, and potential applications.

References

Potential Research Applications of 3-(Morpholin-4-yl)butanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 3-(Morpholin-4-yl)butanenitrile is limited in publicly available literature. This guide extrapolates potential research applications based on the well-documented activities of structurally similar morpholine-containing compounds and analogous nitrile derivatives. The experimental protocols provided are generalized from standard methodologies and should be optimized for specific experimental conditions.

Introduction

This compound is a small molecule featuring a morpholine ring and a butanenitrile side chain. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and confer a wide range of biological activities.[1] The nitrile group is also a key functional group in many pharmaceuticals, contributing to target binding and metabolic stability.[2] This technical guide outlines potential research applications for this compound in oncology, neuropharmacology, and infectious diseases, based on the activities of analogous compounds.

Synthesis of this compound

Two primary synthetic routes are proposed for the synthesis of this compound.

Method A: N-Alkylation of Morpholine with 3-Halobutanenitrile

This method involves the direct nucleophilic substitution of a halogenated butanenitrile with morpholine.

  • Reaction: Morpholine + 3-Bromobutanenitrile → this compound + HBr

  • Protocol: To a solution of morpholine (1.1 equivalents) in a suitable solvent such as acetonitrile or DMF, is added a base like potassium carbonate (1.5 equivalents). 3-Bromobutanenitrile (1.0 equivalent) is then added dropwise at room temperature. The reaction mixture is stirred at 60-80°C for several hours until completion, as monitored by TLC. The solid is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Method B: Michael Addition of Morpholine to Crotononitrile

This approach involves the conjugate addition of morpholine to an α,β-unsaturated nitrile.[3]

  • Reaction: Morpholine + Crotononitrile → this compound

  • Protocol: Morpholine (1.0 equivalent) and crotononitrile (1.2 equivalents) are dissolved in a protic solvent like ethanol. A catalytic amount of a base, such as sodium ethoxide, is added. The reaction is stirred at room temperature or with gentle heating until the starting materials are consumed (monitored by GC-MS). The solvent is then evaporated, and the residue is purified by distillation or column chromatography to yield the final product.

Potential Research Applications

Oncology

The morpholine scaffold is present in numerous anticancer agents, including inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

Logical Workflow for Anticancer Evaluation

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of This compound characterization Structural Confirmation (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 pathway Pathway Analysis (Western Blot) ic50->pathway xenograft Tumor Xenograft Model pathway->xenograft efficacy Efficacy Assessment xenograft->efficacy PI3K_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation compound This compound (Hypothesized) compound->pi3k inhibits? compound->mtor inhibits? neuroprotection_pathway cluster_neurodegeneration Neurodegenerative Processes MAO Monoamine Oxidase (MAO) oxidative_stress Oxidative Stress MAO->oxidative_stress AChE Acetylcholinesterase (AChE) neurotransmitter_degradation Neurotransmitter Degradation AChE->neurotransmitter_degradation neuronal_damage Neuronal Damage oxidative_stress->neuronal_damage neurotransmitter_degradation->neuronal_damage compound This compound (Hypothesized) compound->MAO inhibits? compound->AChE inhibits?

References

Methodological & Application

Application Notes and Protocols for 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the synthesis, characterization, and potential biological evaluation of 3-(Morpholin-4-yl)butanenitrile. This document outlines detailed protocols for its preparation via a Michael addition reaction, analytical methods for structural confirmation, and assays to explore its potential cytotoxic and antimicrobial activities. The provided information is intended to serve as a foundational guide for researchers investigating novel morpholine-containing compounds for potential therapeutic applications.

Chemical and Physical Properties

The properties of this compound are predicted based on structurally similar compounds.

PropertyPredicted Value
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point Estimated > 200 °C
Solubility Soluble in methanol, ethanol, DMSO, chloroform
Storage Store at 2-8 °C in a tightly sealed container

Synthesis Protocol: Michael Addition

The proposed synthesis of this compound is based on the Michael addition of morpholine to crotononitrile.

Materials:

  • Morpholine (≥99%)

  • Crotononitrile (99%)

  • Triethylamine (≥99%)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (8.71 g, 0.1 mol) and anhydrous ethanol (40 mL).

  • Begin stirring the solution at room temperature.

  • Slowly add crotononitrile (6.71 g, 0.1 mol) to the flask.

  • Add triethylamine (1.01 g, 0.01 mol) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

DOT Diagram of the Synthetic Workflow:

Synthesis_Workflow reagents Morpholine + Crotononitrile + Triethylamine in Ethanol reaction Reflux (12-18 hours) reagents->reaction Heat workup Solvent Removal & Aqueous Workup reaction->workup purification Vacuum Distillation or Column Chromatography workup->purification product This compound purification->product Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound This compound Compound->PI3K Potential Inhibition

References

Application Notes and Protocols for 3-(Morpholin-4-yl)butanenitrile in In-Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Comprehensive searches of scientific literature and databases have revealed a significant lack of publicly available in-vitro studies for 3-(Morpholin-4-yl)butanenitrile. While the broader class of morpholine-containing compounds has been investigated for various biological activities, including as PI3K/mTOR inhibitors and antimicrobial agents, these properties cannot be directly extrapolated to the specific and simpler structure of this compound.

The following sections, therefore, present a generalized framework and hypothetical protocols based on the activities of structurally related compounds. These are intended to serve as a starting point for researchers interested in investigating the potential biological effects of this compound. It is crucial to note that these are not based on published data for this specific compound and would require empirical validation.

Hypothetical Application: Investigation of Anti-Proliferative and Pro-Apoptotic Effects

Given that some complex morpholine derivatives exhibit anticancer properties, a primary avenue of investigation for this compound could be its effect on cancer cell proliferation and survival. A logical starting point would be to screen the compound against a panel of cancer cell lines to identify any potential cytotoxic or cytostatic effects.

Table 1: Hypothetical IC50 Values for this compound in Cancer Cell Lines
Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer> 100
PC-3Prostate Cancer75.2
A549Lung Cancer> 100
HCT116Colon Cancer82.5

Note: The data in this table is purely illustrative and not based on experimental results.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Adherent cancer cell lines (e.g., PC-3, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I G cluster_pathway Hypothetical PI3K/Akt/mTOR Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K

Application Notes and Protocols for 3-(Morpholin-4-yl)butanenitrile and Related Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The molecule 3-(Morpholin-4-yl)butanenitrile incorporates two key chemical moieties: a morpholine ring and a nitrile group. The morpholine scaffold is a common feature in many bioactive compounds and approved drugs, often contributing to favorable physicochemical properties such as aqueous solubility and metabolic stability. The nitrile group is also a significant functional group in medicinal chemistry, known to participate in key binding interactions with biological targets and can serve as a bioisostere for other functional groups.[1] The combination of these two groups in this compound suggests its potential for investigation in various therapeutic areas.

Potential In-Vivo Applications (Hypothetical)

While specific in-vivo applications for this compound are not documented, based on the known activities of related compounds, potential areas of investigation could include:

  • Central Nervous System (CNS) Disorders: Morpholine derivatives have been explored for their effects on the CNS, including antidepressant and monoamine oxidase inhibitory activity.[2]

  • Oncology: The nitrile group is present in several anticancer agents.[1]

  • Inflammatory Diseases: Certain morpholine-containing compounds have demonstrated anti-inflammatory properties.

Safety and Handling Precautions

As specific toxicity data for this compound is unavailable, researchers should handle this compound with care, adhering to standard laboratory safety protocols for novel chemical entities. Safety data for related morpholine compounds indicate that they can be flammable liquids and vapors, harmful if swallowed or inhaled, and may cause skin and eye irritation.[3][4][5] It is crucial to use personal protective equipment (PPE), including gloves, lab coats, and eye protection, and to work in a well-ventilated area or under a fume hood.[3][4][5]

General Experimental Workflow for In-Vivo Evaluation

The following diagram outlines a general workflow for the initial in-vivo assessment of a novel compound like this compound.

G General In-Vivo Evaluation Workflow A Compound Synthesis & Characterization B In-Vitro Screening (Target Identification) A->B C Acute Toxicity Studies (e.g., LD50) B->C D Pharmacokinetic (PK) Studies (ADME) C->D E Efficacy Studies in Animal Models D->E F Mechanism of Action (MoA) Studies E->F G Data Analysis & Reporting F->G

Caption: A generalized workflow for the preclinical in-vivo evaluation of a novel chemical entity.

Protocols for Preliminary In-Vivo Studies

The following are generalized protocols that would be adapted for the specific compound and research question.

5.1. Acute Toxicity Study

  • Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

  • Animal Model: Mice or rats (e.g., Swiss albino mice, 20-25 g).

  • Procedure:

    • House animals in standard conditions with ad libitum access to food and water.

    • Prepare various concentrations of this compound in a suitable vehicle (e.g., saline, DMSO, or a suspension agent).

    • Administer the compound to different groups of animals via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

    • Include a control group receiving only the vehicle.

    • Observe the animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity (e.g., changes in behavior, motor activity, convulsions, mortality).

    • Record the number of mortalities in each group and calculate the LD50 using appropriate statistical methods.

5.2. Pharmacokinetic (PK) Study

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Model: Rats with jugular vein cannulation.

  • Procedure:

    • Administer a single dose of this compound intravenously (IV) and orally (PO) to different groups of rats.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via the jugular vein cannula.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

    • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Quantitative Data

Due to the lack of specific studies on this compound, no quantitative data for its in-vivo applications can be provided at this time. Researchers would need to generate this data through the experimental protocols outlined above.

Conclusion and Future Directions

This compound represents a novel chemical entity with potential for biological activity based on its structural motifs. However, a significant knowledge gap exists regarding its in-vivo applications, mechanism of action, and toxicological profile. Future research should focus on initial in-vitro screening to identify potential biological targets, followed by the systematic in-vivo studies described in this document to elucidate its therapeutic potential and safety profile.

References

Application Notes and Protocols for 3-(Morpholin-4-yl)butanenitrile as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 3-(Morpholin-4-yl)butanenitrile is not available in the current scientific literature. The following application notes and protocols are hypothetical and constructed based on the known biological activities of structurally related morpholine- and nitrile-containing compounds. These are intended to serve as a foundational guide for researchers interested in exploring the potential of this molecule as a chemical probe.

Introduction

This compound is a novel small molecule that incorporates both a morpholine ring and a butanenitrile moiety. The morpholine group is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in specific interactions with biological targets.[1][2][3][4] The nitrile group is a versatile functional group in drug design, often utilized to enhance binding affinity, improve metabolic stability, and act as a bioisostere for other functional groups.[5][6][7] The combination of these two functionalities in this compound suggests its potential as a chemical probe for investigating various biological processes.

This document outlines potential applications of this compound as a chemical probe, along with detailed, albeit hypothetical, experimental protocols for its characterization and use.

Potential Applications as a Chemical Probe

Based on the activities of related compounds, this compound could potentially be explored in the following areas:

  • Kinase Inhibition: The morpholine moiety is a key component of several known kinase inhibitors.[8][9] this compound could be screened against a panel of kinases to identify potential inhibitory activity.

  • Antiproliferative Agent: Many morpholine derivatives exhibit anticancer properties.[1][10] The compound could be tested for its ability to inhibit the growth of various cancer cell lines.

  • Modulator of CNS Targets: The morpholine ring is present in drugs targeting the central nervous system.[2] This compound could be investigated for its activity on CNS-related receptors or enzymes.

  • Covalent Probe: The reactivity of the nitrile group can be exploited for covalent modification of target proteins, particularly cysteine residues.[11][12][13]

Physicochemical and Biochemical Characterization

Prior to its use as a chemical probe, the fundamental properties of this compound should be thoroughly characterized.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)
PropertyValueMethod
Molecular FormulaC₈H₁₄N₂OMass Spectrometry
Molecular Weight154.21 g/mol Calculated
Solubility (PBS, pH 7.4)> 50 µMUV-Vis Spectroscopy
LogP0.85Calculated
pKa7.2 (Morpholine nitrogen)Potentiometric titration
Chemical Stability (t½ in PBS)> 48 hoursHPLC

Experimental Protocols

Synthesis of this compound

A plausible synthetic route could involve the reaction of crotononitrile with morpholine via a Michael addition.

Protocol:

  • To a solution of morpholine (1.0 eq) in a suitable solvent such as ethanol, add crotononitrile (1.2 eq).

  • The reaction mixture can be stirred at room temperature or gently heated to facilitate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Diagram 1: Hypothetical Synthesis of this compound

G cluster_reactants Reactants cluster_product Product Crotononitrile Crotononitrile Reaction + Crotononitrile->Reaction Morpholine Morpholine Morpholine->Reaction Product This compound Reaction->Product Michael Addition

Caption: A possible synthetic route to the target compound.

Kinase Inhibition Assay

This protocol describes a general method to screen for kinase inhibitory activity.

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and ATP.

  • Add varying concentrations of this compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining.

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of the compound.

Table 2: Hypothetical Kinase Inhibition Profile of this compound
Kinase TargetIC₅₀ (µM)
Kinase A5.2
Kinase B> 100
Kinase C15.8
Kinase D> 100

Diagram 2: Kinase Inhibition Assay Workflow

G A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense into 96-well Plate A->B C Incubate at 30°C B->C D Stop Reaction C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: A simplified workflow for a kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or antiproliferative effects of the compound on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Table 3: Hypothetical Antiproliferative Activity of this compound
Cell LineGI₅₀ (µM)
MCF-7 (Breast Cancer)25.1
A549 (Lung Cancer)42.5
HCT116 (Colon Cancer)18.9
Normal Fibroblasts> 100

Diagram 3: Putative Antiproliferative Signaling Pathway

G Probe This compound Kinase Target Kinase Probe->Kinase Inhibition Downstream Downstream Effector Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibition

References

Application Notes and Protocols for the Synthesis of 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 3-(Morpholin-4-yl)butanenitrile, a promising scaffold for the development of novel therapeutic agents. The synthetic route is based on the aza-Michael addition of morpholine to crotononitrile. This application note includes a comprehensive experimental procedure, tabulated quantitative data, safety precautions, and characterization details. Additionally, a graphical representation of the experimental workflow is provided to facilitate understanding and implementation of the protocol. Aminonitriles are recognized for their potential pharmacological activities, including antimicrobial and antitumor properties, making this protocol relevant for medicinal chemistry and drug discovery programs.[1][2]

Introduction

This compound is a heterocyclic compound incorporating both a morpholine ring and a nitrile functional group. The morpholine moiety is a common feature in many biologically active compounds, often conferring favorable pharmacokinetic properties. The aminonitrile functionality serves as a versatile synthetic handle for further molecular elaborations and is itself associated with a range of biological activities.[1][3] The synthesis of this compound is achieved through an aza-Michael addition, a reliable and atom-economical carbon-nitrogen bond-forming reaction. This protocol details a straightforward and efficient method for the preparation of this compound, suitable for laboratory-scale synthesis.

Experimental Protocol

The synthesis of this compound is performed via the aza-Michael addition of morpholine to crotononitrile.

Materials and Equipment:

  • Morpholine (C₄H₉NO)

  • Crotononitrile (C₄H₅N) (a mixture of cis and trans isomers can be used)

  • Methanol (CH₃OH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 eq) in methanol (20 mL).

  • Addition of Reactant: To the stirring solution, add crotononitrile (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
MorpholineC₄H₉NO87.12Nucleophile
CrotononitrileC₄H₅N67.09Michael Acceptor
This compoundC₈H₁₄N₂O154.21Product

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks
¹H NMR Predicted shifts (ppm) in CDCl₃: ~3.7 (t, 4H, -O-CH₂-), ~2.5-2.7 (m, 4H, -N-CH₂-), ~2.8-3.0 (m, 1H, -CH-), ~2.4 (d, 2H, -CH₂-CN), ~1.2 (d, 3H, -CH₃).
¹³C NMR Predicted shifts (ppm) in CDCl₃: ~118 (-CN), ~67 (-O-CH₂-), ~55 (-CH-), ~50 (-N-CH₂-), ~25 (-CH₂-CN), ~15 (-CH₃).
IR Expected peaks (cm⁻¹): ~2245 (C≡N stretch), ~2950-2800 (C-H stretch), ~1115 (C-O-C stretch).
MS (ESI+) Expected m/z: 155.12 [M+H]⁺.

Note: The spectroscopic data presented are predicted based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy. Actual experimental values may vary.[4]

Safety Precautions

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Crotononitrile: Flammable liquid and vapor. Harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation. It is a lachrymator. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • All experimental procedures should be carried out by trained personnel in a well-equipped laboratory.

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Reactants: Morpholine Crotononitrile mixing Mixing and Stirring (Room Temperature, 24-48h) reactants->mixing solvent Solvent: Methanol solvent->mixing evaporation Solvent Evaporation mixing->evaporation Reaction Completion extraction Extraction with Ethyl Acetate evaporation->extraction drying Drying with Na₂SO₄ extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure this compound chromatography->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

At the molecular level, this synthesis is governed by the principles of nucleophilic conjugate addition, also known as the aza-Michael reaction. The logical relationship of the key steps is outlined below.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Formation morpholine Morpholine (Nucleophile) enolate Enolate Intermediate morpholine->enolate Nucleophilic Attack crotononitrile Crotononitrile (Michael Acceptor) crotononitrile->enolate product This compound enolate->product Protonation

Caption: Logical flow of the aza-Michael addition reaction.

References

Application Notes and Protocols for 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific data on the dosing, administration, experimental protocols, or mechanism of action for the compound 3-(Morpholin-4-yl)butanenitrile.

The provided search results discuss other morpholine-containing nitrile compounds, such as 4-(Morpholin-4-yl)-3-(trifluoromethyl)-benzonitrile and Morpholine-4-Carboxylic Acid [1s-(2-Benzyloxy-1r-Cyano-Ethylcarbamoyl)-3-Methyl-Butyl]Amide. However, the pharmacological and toxicological properties of a chemical entity are highly specific to its unique structure. Therefore, extrapolating dosing, administration, or mechanistic information from these related molecules to this compound would be scientifically unsound and potentially hazardous.

Researchers and drug development professionals are strongly advised to undertake foundational research to determine the physicochemical properties, biological activity, and safety profile of this compound before its use in any experimental setting. This would involve de novo studies including, but not limited to:

  • In vitro assays: To determine potential biological targets and mechanisms of action.

  • Cell-based studies: To assess cellular effects and cytotoxicity.

  • Preclinical animal studies: To evaluate pharmacokinetics (absorption, distribution, metabolism, and excretion) and establish preliminary dosing and safety parameters.

Without such fundamental data, it is not possible to provide the requested detailed application notes, protocols, or visualizations. The scientific community awaits initial publications on this compound to enable further investigation and potential application.

Application Notes and Protocols for the Analytical Detection of 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chromatographic Methods

Chromatographic techniques are well-suited for the separation and quantification of 3-(Morpholin-4-yl)butanenitrile from complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the recommended approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level analysis. Due to the polarity of the morpholine group, derivatization is often necessary to improve the volatility and chromatographic behavior of the analyte. A common derivatization strategy for morpholine and related secondary amines is nitrosation.

Experimental Protocol: GC-MS with Derivatization

This protocol is adapted from established methods for morpholine analysis.[1][2][3]

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample solution (in an appropriate solvent), add 200 µL of 0.05 M HCl and vortex for 30 seconds.

  • Add 200 µL of a saturated sodium nitrite solution and vortex again for 30 seconds to form the N-nitroso derivative.

  • The reaction mixture should be allowed to stand for a specified time at a controlled temperature to ensure complete derivatization. Optimization of reaction time and temperature is recommended during method development.

2. Extraction:

  • Extract the derivatized analyte using 2 mL of dichloromethane. Vortex for 1 minute and allow the layers to separate.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • The extraction can be repeated to improve recovery.

3. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column, such as a DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation.[2]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Split Ratio: A split ratio of 1:7 can be a good starting point.[2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 4 minutes.

    • Ramp to 120 °C at 10 °C/min, hold for 3 minutes.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the molecular ion and characteristic fragment ions of the derivatized analyte. A full scan mode can be used for initial identification.

Quantitative Data (Based on Morpholine Analysis)

The following table summarizes typical performance characteristics that can be expected from a well-optimized GC-MS method, based on data from morpholine analysis.[1][2][3][4]

ParameterTypical Value Range
Linearity (R²)> 0.999
Limit of Detection (LOD)1.3 - 7.3 µg/kg
Limit of Quantitation (LOQ)4.4 - 24.4 µg/kg
Recovery88.6% - 109.0%
Intra-day Precision (RSD)1.4% - 9.4%
Inter-day Precision (RSD)1.5% - 7.0%

Workflow for GC-MS Analysis

GCMS_Workflow Sample Sample containing This compound Derivatization Derivatization (e.g., Nitrosation) Sample->Derivatization Extraction Liquid-Liquid Extraction (e.g., Dichloromethane) Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Acquisition and Processing Analysis->Data

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for the analysis of this compound, particularly when the analyte is present in a complex matrix or is not amenable to GC without derivatization. Reversed-phase HPLC with UV detection is a common approach.

Experimental Protocol: Reversed-Phase HPLC

This protocol is based on general principles for the analysis of morpholine-containing compounds.[5][6][7]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase or a solvent like methanol or acetonitrile.

  • For plasma or other biological samples, protein precipitation with methanol or acetonitrile followed by centrifugation is a necessary step.[5]

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

  • Instrument: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., sodium acetate or phosphate buffer). The pH of the buffer and the gradient of the organic solvent should be optimized to achieve good peak shape and resolution. A starting point could be a 40:60 (v/v) mixture of acetonitrile and buffer.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The nitrile group does not have a strong chromophore. Therefore, detection will rely on the absorbance of the morpholine ring or any other chromophoric group in the molecule. A UV scan of the pure compound is recommended to determine the optimal wavelength. For related compounds, detection has been performed around 239 nm and 330 nm, depending on the overall molecular structure.[5][7] If sensitivity is an issue, derivatization with a UV-active agent like 1-naphthylisothiocyanate can be considered.[6]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Quantitative Data (Based on Structurally Related Compounds)

The following table provides an estimate of the performance characteristics for an HPLC method, based on published data for other morpholine derivatives and nitrile-containing compounds.[5][8][9]

ParameterExpected Value Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.05 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.15 - 0.3 µg/mL
Recovery94% - 104%
Precision (RSD)< 5%

Workflow for HPLC Analysis

HPLC_Workflow Sample Sample containing This compound Preparation Sample Preparation (e.g., Protein Precipitation, Filtration) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Reversed-Phase Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR would be essential for unambiguous identification.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the protons of the morpholine ring, typically in the range of 2.5-4.0 ppm.[10][11]

  • Signals for the butanenitrile moiety, including a characteristic multiplet for the proton alpha to the nitrile group.

  • The integration of the signals will correspond to the number of protons in each environment.

Expected ¹³C NMR Spectral Features:

  • A characteristic signal for the nitrile carbon, typically in the range of 115-125 ppm.

  • Signals for the carbons of the morpholine ring, usually in the range of 45-70 ppm.[10][11]

  • Signals corresponding to the carbons of the butane chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

Expected IR Absorption Bands:

  • A sharp, intense absorption band for the nitrile (C≡N) stretch, typically in the range of 2240-2260 cm⁻¹ for saturated nitriles.[12]

  • C-H stretching vibrations for the aliphatic parts of the molecule, usually in the 2800-3000 cm⁻¹ region.

  • C-O-C stretching of the morpholine ring, expected around 1100 cm⁻¹.

  • C-N stretching vibrations, which are generally weak and appear in the fingerprint region.[12]

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_separation Separation & Quantification cluster_identification Structural Identification Analyte This compound GCMS GC-MS Analyte->GCMS High Sensitivity HPLC HPLC Analyte->HPLC Versatility NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR Definitive Structure IR IR Spectroscopy Analyte->IR Functional Groups MS Mass Spectrometry (from GC-MS) GCMS->MS

Caption: Interrelationship of analytical techniques for this compound.

References

Application Notes & Protocols: Elucidating Downstream Targets of 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for identifying the downstream molecular targets of the novel compound 3-(Morpholin-4-yl)butanenitrile. Given the absence of specific literature on this molecule, we present a generalized, robust strategy employing established methodologies to elucidate its mechanism of action and biological signaling pathways.

Introduction to this compound and the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1] Derivatives of morpholine have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The nitrile group is also a key functional group in many pharmaceuticals, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[3] The combination of these two moieties in this compound suggests potential for significant biological activity, necessitating a thorough investigation of its downstream targets to understand its therapeutic potential and possible toxicities.

While direct studies on this compound are not publicly available, the general approach to target identification for novel small molecules is well-established. This document outlines a phased experimental strategy, from initial broad screening to specific target validation and pathway analysis.

Phased Strategy for Downstream Target Identification

A multi-pronged approach is essential to confidently identify and validate the downstream targets of a novel compound. We propose a three-phase strategy:

  • Phase 1: Global Profiling of Cellular Effects. Broad, unbiased screening methods to identify changes in the proteome and transcriptome upon treatment with the compound.

  • Phase 2: Putative Target Identification and Validation. Techniques to pinpoint direct binding partners and validate these interactions.

  • Phase 3: Pathway Elucidation and Functional Characterization. Investigating the broader signaling cascades affected by the compound and its primary targets.

Phase 1: Global Profiling of Cellular Effects

The initial phase aims to understand the overall cellular response to this compound treatment. This provides a landscape of affected pathways and processes, guiding more focused subsequent experiments.

Transcriptomic Analysis via RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive snapshot of changes in gene expression following compound treatment.

Experimental Protocol: RNA-Sequencing

  • Cell Culture and Treatment:

    • Select a panel of relevant human cell lines (e.g., a cancer cell line if anti-cancer activity is hypothesized, or an immune cell line for inflammatory effects).

    • Culture cells to ~80% confluency.

    • Treat cells with a predetermined concentration of this compound (determined by prior dose-response and cytotoxicity assays) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

    • Harvest cells and immediately lyse them in a suitable buffer for RNA extraction.

  • RNA Extraction and Quality Control:

    • Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted RNA using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment.

    • Conduct pathway enrichment analysis (e.g., GO, KEGG) on the differentially expressed genes to identify affected biological processes and signaling pathways.

Data Presentation: Differentially Expressed Genes

Gene SymbolLog2 Fold Changep-valuePredominant Pathway
GENE_A2.50.001Apoptosis
GENE_B-1.80.005Cell Cycle
GENE_C3.1<0.001Inflammatory Response
............
Proteomic Analysis via Mass Spectrometry

Quantitative proteomics can identify changes in protein abundance and post-translational modifications, providing a complementary view to the transcriptomic data.

Experimental Protocol: Quantitative Proteomics (e.g., SILAC or TMT-based)

  • Cell Culture and Labeling (for SILAC):

    • Culture cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine).

    • Treat the "heavy" labeled cells with this compound and the "light" cells with a vehicle control.

  • Protein Extraction and Digestion:

    • Combine equal numbers of "heavy" and "light" cells.

    • Lyse the cells and extract total protein.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Identify peptides and proteins from the MS/MS spectra.

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.

    • Identify proteins with significant changes in abundance and perform pathway analysis.

Data Presentation: Differentially Abundant Proteins

Protein NameLog2 Fold Changep-valueCellular Function
Protein X1.90.002Kinase Activity
Protein Y-2.30.003DNA Repair
Protein Z2.8<0.001Cytokine Signaling
............

Workflow for Global Profiling

G Compound This compound CellCulture Cell Line Treatment Compound->CellCulture RNASeq RNA-Sequencing CellCulture->RNASeq Proteomics Quantitative Proteomics CellCulture->Proteomics DEG Differentially Expressed Genes RNASeq->DEG DAP Differentially Abundant Proteins Proteomics->DAP PathwayAnalysis Pathway Enrichment Analysis DEG->PathwayAnalysis DAP->PathwayAnalysis

Caption: Workflow for global profiling of cellular effects.

Phase 2: Putative Target Identification and Validation

This phase focuses on identifying the direct molecular binding partners of this compound.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique to "pull down" proteins that directly interact with the compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization:

    • Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Covalently couple the linker-modified compound to the beads.

  • Cell Lysate Preparation:

    • Prepare a total protein lysate from the chosen cell line.

  • Affinity Pull-down:

    • Incubate the cell lysate with the compound-coupled beads.

    • As a control, incubate the lysate with beads that have not been coupled to the compound.

    • Wash the beads extensively to remove non-specific binding proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.

  • Data Analysis:

    • Compare the proteins identified from the compound-coupled beads with the control beads to identify specific binding partners.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Compound Compound with Linker Immobilization Immobilization Compound->Immobilization Beads Agarose Beads Beads->Immobilization Incubation Incubation CellLysate Cell Lysate CellLysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution MS LC-MS/MS Elution->MS Identification Target Identification MS->Identification

Caption: A hypothetical signaling pathway modulated by the compound.

Conclusion

By systematically applying the protocols outlined in these application notes, researchers can effectively identify and validate the downstream targets of this compound. This multi-faceted approach, combining global profiling with specific validation and functional assays, provides a robust framework for elucidating the compound's mechanism of action, which is a critical step in the drug development process. The structured data presentation and clear workflows will aid in the interpretation and communication of the experimental findings.

References

Application Notes and Protocols for Cell-Based Assay Development with 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Morpholin-4-yl)butanenitrile is a novel synthetic compound featuring a morpholine ring, a structural motif prevalent in many biologically active molecules. The incorporation of a nitrile group suggests potential for unique pharmacological properties, as this functional group is known to enhance binding affinity and modulate the pharmacokinetic profiles of drug candidates.[1] Given the diverse therapeutic activities associated with morpholine derivatives, including anticancer and anti-inflammatory effects, this document provides a hypothetical framework for the initial characterization of this compound using established cell-based assays. These protocols are designed to serve as a comprehensive guide for researchers initiating studies to elucidate the compound's biological activity.

Application Note 1: Evaluation of Anticancer Activity

This section outlines protocols to assess the potential of this compound as an anticancer agent by measuring its effects on cell viability, proliferation, and apoptosis induction in a cancer cell line.

Hypothetical Signaling Pathway: Inhibition of Pro-Survival Signaling

Many anticancer agents function by inhibiting signaling pathways that promote cell proliferation and survival. A hypothetical target for this compound could be a key kinase in a pro-survival pathway, leading to the downstream induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Kinase_Cascade Kinase_Cascade Growth_Factor_Receptor->Kinase_Cascade Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Pro_Survival_Proteins Pro_Survival_Proteins Kinase_Cascade->Pro_Survival_Proteins Caspase_Activation Caspase_Activation Kinase_Cascade->Caspase_Activation Transcription_Factors Transcription_Factors Kinase_Cascade->Transcription_Factors Pro_Survival_Proteins->Caspase_Activation Compound 3-(Morpholin-4-yl) butanenitrile Compound->Kinase_Cascade Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis Proliferation_Genes Proliferation_Genes Transcription_Factors->Proliferation_Genes

Hypothetical mechanism of anticancer action.
Experiment 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[2][3]

G A 1. Seed Cancer Cells in 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Treat with Compound (Varying Concentrations) B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate 4h E->F G 7. Add Solubilization Solution (e.g., DMSO or SDS-HCl) F->G H 8. Read Absorbance at 570 nm G->H

Workflow for the MTT cell viability assay.
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[2]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
Vehicle Control0.850 ± 0.045100.0
0.10.835 ± 0.05198.2
10.750 ± 0.03988.2
100.430 ± 0.02850.6
500.115 ± 0.01513.5
1000.060 ± 0.0107.1
IC50 (µM) ~10
Experiment 2: Apoptosis Induction (Caspase-3/7 Activity Assay)

To determine if the observed cytotoxicity is due to apoptosis, the activity of key executioner caspases, Caspase-3 and Caspase-7, can be measured. This assay utilizes a substrate that, when cleaved by active caspases, produces a luminescent or fluorescent signal.[4]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, seeding cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Prepare the Caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).[4]

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence (no-cell control) and normalize the signal to the vehicle control to determine the fold-change in caspase activity.

Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Change vs. Control
Vehicle Control15,000 ± 1,2001.0
118,000 ± 1,5001.2
1075,000 ± 6,1005.0
50150,000 ± 11,50010.0
100165,000 ± 13,20011.0

Application Note 2: Evaluation of Anti-inflammatory Activity

This section describes a protocol to assess the potential of this compound to mitigate inflammatory responses, specifically by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Signaling Pathway: NF-κB Mediated Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response.[5] Activation of this pathway by stimuli like LPS leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[6] A potential anti-inflammatory mechanism for the compound would be the inhibition of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK_Complex IKK_Complex TLR4->IKK_Complex LPS LPS LPS->TLR4 IκB IκB IKK_Complex->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Inhibition NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation Compound 3-(Morpholin-4-yl) butanenitrile Compound->IKK_Complex Inhibition Pro-inflammatory_Genes iNOS, TNF-α, IL-6 NF-κB_nucleus->Pro-inflammatory_Genes Transcription

Inhibition of the NF-κB inflammatory pathway.
Experiment 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)

The Griess assay is a colorimetric method that detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO. This assay is commonly used to quantify NO production by cells.

G A 1. Seed Macrophage Cells (e.g., RAW 264.7) in 96-well plate B 2. Incubate 24h A->B C 3. Pre-treat with Compound (1 hour) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate 24h D->E F 6. Collect Supernatant E->F G 7. Add Griess Reagent to Supernatant F->G H 8. Read Absorbance at 540 nm G->H

Workflow for the anti-inflammatory Griess assay.
  • Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL final concentration) to induce an inflammatory response. Include control wells: untreated cells, cells treated with LPS only, and cells with compound only (to check for direct effects on NO production).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

TreatmentConcentration (µM)Nitrite (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)-1.2 ± 0.3-
LPS Only-35.5 ± 2.80.0
Compound + LPS130.1 ± 2.515.2
Compound + LPS1018.2 ± 1.948.7
Compound + LPS505.4 ± 0.884.8
Compound + LPS1002.1 ± 0.594.1
IC50 (µM) ~10.5

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Morpholin-4-yl)butanenitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic route involves the reductive amination of 3-oxobutanenitrile with morpholine, or the Michael addition of morpholine to crotononitrile. The following troubleshooting advice is applicable to these and similar synthetic approaches.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst (for Reductive Amination): The reducing agent or catalyst may have degraded.

    • Solution: Use a fresh batch of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) or catalyst (e.g., palladium on carbon for catalytic hydrogenation). Ensure proper storage and handling to prevent deactivation.

  • Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products.

    • Solution: Optimize the reaction temperature. For Michael additions, reactions are often run at room temperature or with gentle heating. Reductive aminations may require specific temperature control depending on the reducing agent.

  • Poor Quality Starting Materials: Impurities in the starting materials (morpholine, 3-oxobutanenitrile, or crotononitrile) can interfere with the reaction.

    • Solution: Verify the purity of the starting materials using techniques like NMR or GC-MS. Purify the starting materials if necessary.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial for optimal conversion.

    • Solution: Carefully control the stoichiometry. A slight excess of morpholine is often used to drive the reaction to completion.

Issue 2: Formation of Impurities and Side Products

Possible Causes and Solutions:

  • Side Reactions:

    • Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.[1]

      • Solution: Maintain a neutral pH throughout the reaction and work-up. Use buffered solutions if necessary.

    • Over-reduction (for Reductive Amination): If using a strong reducing agent, other functional groups may be unintentionally reduced.

      • Solution: Use a milder reducing agent, such as sodium triacetoxyborohydride, which is selective for the iminium intermediate.

    • Polymerization of Crotononitrile (for Michael Addition): Crotononitrile can polymerize under certain conditions.

      • Solution: Control the reaction temperature and consider using a polymerization inhibitor if necessary.

  • Incomplete Reaction: Unreacted starting materials will contaminate the final product.

    • Solution: Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. If the reaction stalls, consider adding more of the limiting reagent or extending the reaction time.

Issue 3: Difficulties in Product Isolation and Purification

Possible Causes and Solutions:

  • Emulsion Formation During Work-up: The product may act as a surfactant, leading to the formation of stable emulsions during aqueous extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, filtration through a pad of Celite can be effective.

  • Co-elution During Chromatography: The product may have a similar polarity to impurities, making separation by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if co-elution persists.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound via reductive amination?

A1: A general procedure is as follows:

  • To a solution of 3-oxobutanenitrile (1.0 eq) and morpholine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: What are the recommended reaction conditions for the Michael addition of morpholine to crotononitrile?

A2: The Michael addition can often be performed under neat conditions or in a polar aprotic solvent like DMF.[2]

  • Combine morpholine (1.0-1.2 eq) and crotononitrile (1.0 eq) in a round-bottom flask.

  • The reaction can be run at room temperature or gently heated (e.g., 40-60 °C) to increase the rate.

  • Monitor the reaction by GC-MS.

  • Once the reaction is complete, the excess morpholine and any solvent can be removed under reduced pressure.

  • The product can be purified by distillation or column chromatography.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The spots can be visualized using a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate). Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitriles can be toxic; avoid inhalation and skin contact.

  • Reducing agents like sodium borohydride are flammable and can react violently with water. Handle with care.

Data Presentation

Table 1: Typical Reaction Parameters for Reductive Amination

ParameterRecommended RangeNotes
Solvent Dichloromethane, 1,2-Dichloroethane, MethanolChoice of solvent can affect reaction rate and solubility.
Reducing Agent Sodium triacetoxyborohydride, Sodium borohydrideSodium triacetoxyborohydride is milder and more selective.
Molar Ratio (Morpholine:Ketone) 1.1:1 to 1.5:1A slight excess of the amine is generally preferred.
Temperature 0 °C to Room TemperatureInitial cooling may be required to control the exothermic reaction.
Reaction Time 12 - 24 hoursMonitor by TLC or GC-MS for completion.

Table 2: Typical Reaction Parameters for Michael Addition

ParameterRecommended RangeNotes
Solvent None (neat), DMF, AcetonitrileThe choice depends on the scale and desired reaction rate.
Catalyst None, or a weak base (e.g., triethylamine)The reaction often proceeds without a catalyst.
Molar Ratio (Morpholine:Crotononitrile) 1:1 to 1.2:1A slight excess of morpholine can be used.
Temperature Room Temperature to 60 °CGentle heating can accelerate the reaction.
Reaction Time 2 - 12 hoursMonitor by TLC or GC-MS for completion.

Visualizations

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants 3-Oxobutanenitrile & Morpholine Reaction Reductive Amination (e.g., NaBH(OAc)3) Reactants->Reaction Solvent Workup Aqueous Quench & Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Check Purity and Activity of Starting Materials & Reagents Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Stoichiometry Confirm Correct Molar Ratios Start->Check_Stoichiometry Solution_Reagents Use fresh, pure materials. Store properly. Check_Reagents->Solution_Reagents Solution_Conditions Optimize temperature and allow sufficient reaction time. Check_Conditions->Solution_Conditions Solution_Stoichiometry Recalculate and accurately measure reactants. Check_Stoichiometry->Solution_Stoichiometry

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Stability of 3-(Morpholin-4-yl)butanenitrile in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 3-(Morpholin-4-yl)butanenitrile in solution. This information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in solution?

A1: The primary stability concern for this compound in solution is the hydrolysis of the nitrile group.[1][2][3][4] This reaction can occur under both acidic and basic conditions, leading to the formation of an intermediate amide and subsequently a carboxylic acid. The morpholine ring is generally stable but can be susceptible to degradation under specific biological or harsh chemical conditions.[5][6]

Q2: What factors can influence the stability of this compound?

A2: Several factors can affect the stability of this compound in solution, including:

  • pH: Acidic or basic conditions can catalyze the hydrolysis of the nitrile group.[1][2][3]

  • Temperature: Higher temperatures can accelerate the rate of degradation.

  • Solvent: While aqueous solutions are the primary concern for hydrolysis, the choice of co-solvent can also play a role in stability.

  • Presence of oxidizing agents: Oxidizing agents may potentially degrade the morpholine ring or other parts of the molecule.[7]

  • Light exposure: Photodegradation can be a concern for many organic molecules.[7][8]

Q3: How can I assess the stability of my this compound solution?

A3: A forced degradation study is a common and effective way to determine the intrinsic stability of a molecule.[7][8][9] This involves subjecting the compound to a variety of stress conditions that are more severe than typical experimental or storage conditions. By analyzing the compound before and after exposure to these stressors, you can identify potential degradation products and pathways.

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of this compound in my solution over time.

Possible Cause 1: Hydrolysis of the Nitrile Group

  • Troubleshooting Steps:

    • Analyze the pH of your solution: If the pH is acidic or basic, it is likely promoting hydrolysis.

    • Buffer your solution: If your experimental conditions allow, use a neutral pH buffer to maintain stability.

    • Perform a time-course analysis: Monitor the concentration of your compound and the appearance of potential degradants (the corresponding amide or carboxylic acid) over time using an appropriate analytical method like HPLC.[10][11]

Possible Cause 2: Temperature-Induced Degradation

  • Troubleshooting Steps:

    • Review your experimental temperature: If you are working at elevated temperatures, consider if this is necessary.

    • Conduct a temperature stability study: Aliquot your solution and store it at different temperatures (e.g., refrigerated, room temperature, and an elevated temperature) to assess the impact of heat.

Possible Cause 3: Oxidative Degradation

  • Troubleshooting Steps:

    • Identify potential oxidizing agents: Check if any reagents in your solution could act as an oxidizing agent.

    • Protect from oxygen: If feasible, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study helps to understand the degradation pathways and the intrinsic stability of a drug substance.[8][12]

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[9]

  • Expose aliquots of the stock solution to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.[10][11]

Table 1: Recommended Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature to 60°C
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature to 60°C
Oxidation 3% to 30% H₂O₂Room temperature
Thermal Degradation 60°C in a heat chamber1 to 7 days
Photostability Exposure to UV and fluorescent lightAs per ICH Q1B guidelines

Note: The severity of the conditions and the duration of the study may need to be adjusted based on the observed stability of the compound.[7][9]

Visualizations

Degradation Pathway

Compound This compound Amide 3-(Morpholin-4-yl)butanamide Compound->Amide Hydrolysis (Acid or Base) Acid 3-(Morpholin-4-yl)butanoic acid Amide->Acid Hydrolysis (Acid or Base)

Caption: Predicted hydrolysis pathway of this compound.

Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolysis Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: General workflow for a forced degradation study.

References

Common experimental problems with 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(Morpholin-4-yl)butanenitrile. This guide is designed for researchers, scientists, and drug development professionals to address common experimental challenges encountered with this compound. The information is presented in a question-and-answer format for easy navigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the aza-Michael addition of morpholine to crotononitrile. This reaction is a conjugate addition where the secondary amine (morpholine) acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated nitrile (crotononitrile).

Q2: What are the typical reaction conditions for the synthesis?

A2: While specific conditions can vary, the reaction is often carried out in a suitable solvent, and may or may not require a catalyst. Due to the exothermic nature of Michael additions involving amines and unsaturated nitriles, careful temperature control is crucial.[1][2] Some modern approaches utilize catalysts like manganese pincer complexes to achieve high activity under mild conditions.[3]

Q3: Are there any known stability issues with this compound?

A3: While specific stability data for this compound is not extensively documented, related β-aminonitriles, such as 3-aminopropionitrile, are known to be unstable and can polymerize, particularly in the presence of air or acid.[4][5] It is therefore recommended to store this compound under an inert atmosphere and at a low temperature. The use of a stabilizer, such as potassium carbonate, may also be considered, as is done for similar compounds.

Q4: What are the main safety considerations when working with the synthesis of this compound?

A4: The starting material, crotononitrile, is a toxic and flammable liquid. Morpholine is also corrosive and flammable. Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction can be exothermic, so measures to control the temperature, such as an ice bath, should be readily available.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the synthesis and handling of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature The Michael addition can be sensitive to temperature. If the temperature is too low, the reaction rate may be too slow. If it is too high, side reactions may be favored. Monitor the reaction temperature closely and adjust as necessary. An initial cooling with an ice bath during the addition of reactants is often recommended to control the exotherm.
Poor Quality of Starting Materials Ensure that the morpholine and crotononitrile are of high purity and free from water or other contaminants. Distill the starting materials if necessary.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure it has gone to completion.
Catalyst Inactivity (if used) If a catalyst is employed, ensure it is active and has been handled and stored correctly.
Problem 2: Presence of Impurities and Side Products
Potential Cause Troubleshooting Steps
Polymerization of Crotononitrile This is a common side reaction for α,β-unsaturated nitriles.[4][5] Add the crotononitrile slowly to the morpholine solution to maintain a low concentration of the Michael acceptor. Ensure the reaction temperature is well-controlled.
Formation of Bis-Michael Adduct Although less likely with a secondary amine, the formation of a bis-adduct is a possibility if there are impurities. Use a slight excess of the amine to favor the formation of the mono-adduct.
Unreacted Starting Materials Optimize the stoichiometry of the reactants. If starting materials are still present after the reaction is complete, consider extending the reaction time or slightly increasing the temperature. Purification via distillation or column chromatography will be necessary to remove unreacted starting materials.[6]
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Similar Polarity of Product and Impurities If using column chromatography, screen different solvent systems to achieve better separation. A polar stationary phase (like silica gel) with a non-polar to moderately polar mobile phase is a common starting point.
Thermal Instability during Distillation If the product is thermally labile, vacuum distillation is recommended to lower the boiling point and minimize decomposition.
Product is Water Soluble During aqueous workup, the product may be lost to the aqueous phase. Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the product and perform multiple extractions with an organic solvent.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve morpholine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, ethanol, or neat). Place the flask in an ice-water bath to cool.

  • Addition of Reactant: Add crotononitrile (1.0-1.2 equivalents) dropwise to the stirred morpholine solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10-15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Morpholine Morpholine Michael_Addition Aza-Michael Addition (Solvent, Temp. Control) Morpholine->Michael_Addition Crotononitrile Crotononitrile Crotononitrile->Michael_Addition Solvent_Removal Solvent Removal Michael_Addition->Solvent_Removal Extraction Aqueous Extraction Solvent_Removal->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlow Start Low/No Yield? Temp Check Temperature Control Start->Temp Yes Impurities Impurities Present? Start->Impurities No Purity Verify Starting Material Purity Temp->Purity Time Increase Reaction Time Purity->Time Time->Impurities Polymerization Slow Addition/ Cooling Impurities->Polymerization Yes Success Successful Synthesis Impurities->Success No Stoichiometry Adjust Stoichiometry Polymerization->Stoichiometry Purification Optimize Purification Stoichiometry->Purification Purification->Success

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Crystallization of 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Section 1: Physicochemical Properties of 3-(Morpholin-4-yl)butanenitrile and Analogs

Understanding the physicochemical properties of your compound is crucial for selecting an appropriate solvent system. Below is a summary of computed properties for similar molecules, which can serve as a proxy for estimating the behavior of this compound.

Property3-(5-ethyl-2-methylmorpholin-4-yl)butanenitrile[1]4-Morpholinebutanenitrile[2]3-Morpholinopropanenitrile[3]
Molecular Weight 196.29 g/mol 154.21 g/mol 140.18 g/mol
XLogP3-AA 1.4-0.1-0.4
Hydrogen Bond Donor Count 000
Hydrogen Bond Acceptor Count 333
Rotatable Bond Count 333
Topological Polar Surface Area 36.3 Ų36.3 Ų36.3 Ų
  • Interpretation for Crystallization: The presence of three hydrogen bond acceptors (the morpholine oxygen, morpholine nitrogen, and the nitrile nitrogen) and a negative or low XLogP3 value suggests that the compound has moderate polarity. This indicates that polar solvents, or solvent mixtures containing a polar component, are likely to be effective for crystallization. The absence of hydrogen bond donors means the crystal lattice will not be primarily held together by hydrogen bonding from the molecule itself, but C-H···O or C-H···N interactions may play a role.[4][5]

Section 2: Troubleshooting Guides & FAQs

This section addresses common problems encountered during crystallization in a question-and-answer format.

Q1: My compound will not crystallize from solution. What are the first steps I should take?

If your solution is clear and no crystals have formed after cooling, the solution is likely not supersaturated. The goal is to induce nucleation and crystal growth.

Troubleshooting Workflow: No Crystals Forming

G start Clear, Cooled Solution (No Crystals) induce Induce Nucleation: 1. Scratch inner surface with glass rod. 2. Add a seed crystal. start->induce check1 Crystals Form? induce->check1 reduce_vol Reduce Solvent Volume (gently heat to evaporate a portion) check1->reduce_vol No success Success: Collect Crystals check1->success Yes check2 Crystals Form After Cooling? reduce_vol->check2 re_eval Problem Persists: - Try a different solvent. - Consider an anti-solvent. - Re-purify crude material. check2->re_eval No check2->success Yes

Caption: Decision workflow for when crystallization does not occur.

Detailed Steps:

  • Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass stirring rod.[6] The microscopic scratches can provide nucleation sites. If you have a pure crystal from a previous batch, add a tiny amount (a "seed crystal") to the solution.

  • Reduce Solvent Volume: If scratching or seeding doesn't work, you may have too much solvent.[6] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool slowly again.

  • Use an Anti-Solvent: If you are using a solvent in which your compound is quite soluble, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again before cooling.

  • Re-evaluate: If all else fails, remove the solvent entirely by rotary evaporation and attempt the crystallization again with a different solvent system.[6] The issue could also be the purity of the compound; consider further purification if impurities may be inhibiting crystallization.[7][8]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present, causing melting point depression.

Solutions:

  • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[6] This ensures the solution remains unsaturated until it has cooled to a lower temperature.

  • Lower the Crystallization Temperature: Try a solvent with a lower boiling point.

  • Slow Down Cooling: Allow the solution to cool more gradually. You can insulate the flask to slow heat loss.

  • Purify the Material: If impurities are suspected, purify the crude material using chromatography or another method before attempting recrystallization.[7]

Q3: The crystals formed instantly as a fine powder. Are they pure?

Rapid crystallization, often called "crashing out," is undesirable because impurities tend to get trapped within the fast-forming crystal lattice, defeating the purpose of the purification.[6] An ideal crystallization involves the slow growth of crystals over a period of 15-30 minutes.

Solution:

  • Place the flask back on the heat source.

  • Add more solvent until the solid completely redissolves.[6]

  • Allow the flask to cool much more slowly. You can wrap it in glass wool or place it in a warm water bath that is allowed to cool to room temperature. This encourages the formation of larger, purer crystals.

Q4: How do I choose the best solvent for crystallization?

The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] For morpholine-containing compounds, polar solvents like ethanol or methanol have been used successfully in the literature.[10][11]

G start Crude Compound test Small-Scale Solubility Test: Add ~20mg crude to 0.5mL solvent start->test res1 res1 res2 res2 res3 res3 outcome1 Poor Choice: Too much loss to mother liquor. Consider as 'good' solvent in a solvent-pair. outcome2 Poor Choice: Cannot dissolve compound to purify. outcome3 Ideal Candidate: Proceed with single-solvent crystallization. res1->outcome1 res2->outcome2 res3->outcome3

References

Technical Support Center: 3-(Morpholin-4-yl)butanenitrile Purification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(Morpholin-4-yl)butanenitrile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Distillation Incomplete separation from impurities with close boiling points.- Ensure the distillation apparatus is set up for fractional distillation to enhance separation efficiency.- Optimize the distillation pressure and temperature to maximize the boiling point difference.
Oily Product After Recrystallization The chosen solvent system is not ideal, leading to the product oiling out instead of crystallizing.- Select a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.- Try a multi-solvent system, such as ethyl acetate/hexane, to induce crystallization.[1]
Product Degradation During Purification The compound may be sensitive to prolonged exposure to high temperatures or acidic/basic conditions.- Utilize purification methods that can be performed at or below room temperature, such as column chromatography.- If distillation is necessary, use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.
Incomplete Removal of Starting Materials The purification method is not effective at separating the product from unreacted starting materials.- For polar starting materials, consider a liquid-liquid extraction with an appropriate aqueous solution to remove them before the final purification step.- Column chromatography is often effective for separating compounds with different polarities.
Product is a Stubborn Oil The product may have a low melting point or exist as a liquid at room temperature.- If the product is indeed an oil, purification should focus on non-crystallization methods like distillation or chromatography.- Attempt to form a salt of the morpholine nitrogen to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as morpholine and crotononitrile (if synthesized via Michael addition), side products from polymerization of crotononitrile, and residual solvents from the reaction.

Q2: Which purification method is most suitable for large-scale purification?

A2: For large-scale purification, distillation is often the most practical and cost-effective method, provided the compound is thermally stable. Recrystallization can also be scaled up if a suitable solvent system is identified.

Q3: How can I effectively remove residual morpholine?

A3: Residual morpholine can often be removed by an acidic wash (e.g., with dilute HCl) during a liquid-liquid extraction, as the protonated morpholine will be soluble in the aqueous layer.

Q4: What type of column chromatography is recommended for this compound?

A4: Normal-phase column chromatography using silica gel is a common choice for purifying polar compounds like this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.

Q5: How should this compound be stored after purification?

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Apparatus Setup : Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Preparation : Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation :

    • Begin stirring the sample.

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of the product under the applied pressure.

  • Post-Distillation :

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • Transfer the purified product to a clean, dry container.

Protocol 2: Recrystallization
  • Solvent Selection :

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethyl acetate) at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent will dissolve the compound when hot but yield crystals upon cooling. A co-solvent system (e.g., ethyl acetate/hexane) may be necessary.[1]

  • Dissolution : In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization :

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying :

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Column Chromatography
  • Column Packing :

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution :

    • Begin eluting the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane).

    • Collect fractions in separate test tubes.

  • Fraction Analysis :

    • Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal :

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Strategy Overview

Purification Method Principle of Separation Advantages Disadvantages
Distillation Difference in boiling points- Scalable- Cost-effective for large quantities- Requires thermal stability of the compound- Not effective for separating compounds with similar boiling points
Recrystallization Difference in solubility at different temperatures- Can yield very pure product- Scalable- Finding a suitable solvent can be time-consuming- May result in product loss in the mother liquor
Column Chromatography Differential adsorption to a stationary phase- High resolution for complex mixtures- Can be performed at room temperature- Can be time-consuming and labor-intensive- Requires significant amounts of solvent

Visualizations

Purification_Decision_Tree start Crude Product thermal_stability Is the compound thermally stable? start->thermal_stability distillation Vacuum Distillation thermal_stability->distillation Yes recrystallization_option Is a suitable solvent a solid? thermal_stability->recrystallization_option No end_point Pure Product distillation->end_point chromatography Column Chromatography chromatography->end_point recrystallization_option->chromatography No recrystallization Recrystallization recrystallization_option->recrystallization Yes recrystallization->end_point Purification_Workflow crude_product Crude Product purification_step Purification (Distillation, Recrystallization, or Chromatography) crude_product->purification_step purity_analysis Purity Analysis (TLC, GC-MS, NMR) purification_step->purity_analysis is_pure Is Purity > 95%? purity_analysis->is_pure pure_product Pure Product is_pure->pure_product Yes repurify Repeat Purification is_pure->repurify No repurify->purification_step

References

Technical Support Center: Synthesis of 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(Morpholin-4-yl)butanenitrile, a key intermediate for researchers in drug development. Our focus is on minimizing byproduct formation during the common synthetic route of reductive amination of 3-oxobutanenitrile with morpholine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and corrective actions. The quantitative data presented is representative of typical outcomes under various conditions and is intended to guide optimization efforts.

Issue 1: Low Yield of this compound

A common challenge in this synthesis is achieving a high yield of the desired product. Low yields can often be attributed to incomplete conversion of starting materials or the prevalence of side reactions.

Potential CauseRecommended Corrective ActionExpected Outcome (Representative Data)
Incomplete reaction - Increase reaction time. - Increase temperature moderately (e.g., from room temperature to 40-50°C). - Ensure efficient stirring.See Table 1 for the effect of reaction time on product yield.
Suboptimal pH - Adjust the reaction pH to a weakly acidic range (pH 5-6) to facilitate imine formation without protonating the amine starting material. Acetic acid is a suitable catalyst.At pH 7.5, yield might be 60%. Adjusting to pH 5.5 can increase the yield to over 85%.
Ineffective reducing agent - Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is particularly effective for reductive aminations.See Table 2 for a comparison of different reducing agents.
Moisture in the reaction - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The presence of water can hydrolyze the intermediate imine, reducing the yield.

Table 1: Effect of Reaction Time on Product Yield (Representative Data)

Reaction Time (hours)This compound Yield (%)Unreacted 3-Oxobutanenitrile (%)
26525
68510
12905
2492<3

Issue 2: Presence of Significant Byproducts

The formation of byproducts is a primary concern, complicating purification and reducing the overall efficiency of the synthesis.

ByproductPotential CauseRecommended Corrective ActionExpected Purity (Representative Data)
3-(Morpholin-4-yl)but-2-enenitrile (Enamine Intermediate) - Incomplete reduction of the intermediate imine/enamine. - Insufficient amount of reducing agent.- Increase the molar equivalents of the reducing agent. - Choose a more reactive reducing agent or optimize reaction conditions (e.g., temperature).With 1.1 eq. of STAB, enamine might be 10%. Increasing to 1.5 eq. can reduce it to <2%.
3-Hydroxybutanenitrile - Reduction of the starting ketone (3-oxobutanenitrile) by a non-selective reducing agent.- Use a selective reducing agent like STAB that preferentially reduces the iminium ion over the ketone. - Add the reducing agent after allowing time for imine formation.NaBH4 might produce >15% of the alcohol byproduct. STAB typically yields <1%.
Unreacted Starting Materials - Incomplete reaction (see Issue 1).- Refer to the corrective actions for low yield.Optimized conditions should result in >95% purity.

Table 2: Comparison of Reducing Agents on Product Distribution (Representative Data)

Reducing AgentThis compound (%)3-(Morpholin-4-yl)but-2-enenitrile (%)3-Hydroxybutanenitrile (%)
Sodium Borohydride (NaBH₄)70520
Sodium Cyanoborohydride (NaBH₃CN)8582
Sodium Triacetoxyborohydride (STAB)92<2<1

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reductive amination?

A1: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices for reductive aminations using sodium triacetoxyborohydride (STAB). They are non-protic and effectively solubilize the reactants and intermediates. Methanol or ethanol can be used with sodium borohydride, but care must be taken as these solvents can also react with the reducing agent.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). A common approach is to spot the reaction mixture on a TLC plate and compare the disappearance of the starting materials (3-oxobutanenitrile and morpholine) with the appearance of the product spot. For more quantitative analysis, GC-MS or HPLC are recommended.

Q3: My purification by column chromatography is difficult. Are there any tips?

A3: The polarity of this compound is quite high due to the morpholine ring and the nitrile group. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. If the product is still difficult to separate, consider an acid-base extraction during the work-up to remove any unreacted morpholine before chromatography.

Q4: Can I use a different amine instead of morpholine?

A4: Yes, the reductive amination protocol is generally applicable to a wide range of secondary amines. However, the reaction conditions, particularly the reaction time and temperature, may need to be re-optimized for different amines due to variations in their nucleophilicity and steric hindrance.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination with STAB

  • To a solution of 3-oxobutanenitrile (1.0 eq.) and morpholine (1.1 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at room temperature, add acetic acid (1.1 eq.).

  • Stir the mixture for 30 minutes to allow for the formation of the intermediate enamine.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: GC-MS Analysis for Reaction Monitoring

  • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injection: 1 µL of a diluted aliquot of the reaction mixture in ethyl acetate.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 250°C at 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer: Scan range of m/z 40-400.

  • Expected Retention Times (Representative):

    • Morpholine: ~3 min

    • 3-Oxobutanenitrile: ~5 min

    • This compound: ~10 min

    • 3-(Morpholin-4-yl)but-2-enenitrile: ~11 min

Visualizations

Reaction_Pathway 3-Oxobutanenitrile 3-Oxobutanenitrile Enamine_Intermediate 3-(Morpholin-4-yl)but-2-enenitrile 3-Oxobutanenitrile->Enamine_Intermediate + Morpholine - H2O Morpholine Morpholine Product This compound Enamine_Intermediate->Product + [H] (Reduction)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity? Check_Reaction_Time Increase Reaction Time? Start->Check_Reaction_Time Check_Reducing_Agent Change Reducing Agent? Check_Reaction_Time->Check_Reducing_Agent No Purification Optimize Purification Check_Reaction_Time->Purification Yes Check_pH Adjust pH? Check_Reducing_Agent->Check_pH No Check_Reducing_Agent->Purification Yes Check_pH->Start No Check_pH->Purification Yes Success Problem Solved Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Byproduct_Formation Ketone 3-Oxobutanenitrile Enamine Enamine Intermediate Ketone->Enamine + Amine Alcohol 3-Hydroxybutanenitrile (Byproduct) Ketone->Alcohol Reduction (Side Reaction) Amine Morpholine Product Desired Product Enamine->Product Reduction

Caption: Formation pathways for the desired product and a key byproduct.

Technical Support Center: Optimizing Reaction Conditions for 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 3-(Morpholin-4-yl)butanenitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Michael addition of morpholine to crotononitrile. This reaction involves the conjugate addition of the secondary amine to the α,β-unsaturated nitrile. An alternative, though potentially less direct, method is the nucleophilic substitution of a 3-halobutanenitrile with morpholine.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and corresponding solutions. Common culprits include incomplete reaction, side reactions, and product loss during workup and purification.

Q3: I am observing multiple spots on my TLC plate, indicating impurities. What are the likely side products?

A3: The primary side products in the Michael addition of morpholine to crotononitrile include:

  • Polymerized crotononitrile: The Michael acceptor can polymerize under basic conditions.

  • Bis-addition product: The initial product, this compound, could potentially react with another molecule of crotononitrile, though this is less likely given the decreased nucleophilicity of the product.

  • Unreacted starting materials: Incomplete conversion will result in the presence of morpholine and crotononitrile.

In the nucleophilic substitution route, potential side products can arise from elimination reactions of the 3-halobutanenitrile, especially with a sterically hindered or strong base.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes, with a small percentage of triethylamine to suppress tailing, is often effective. Distillation under reduced pressure is another viable method for purification, provided the compound is thermally stable.

Troubleshooting Guides

Michael Addition of Morpholine to Crotononitrile
Problem Potential Cause Recommended Solution
Low or No Conversion 1. Insufficient reaction time or temperature. 2. Low reactivity of starting materials. 3. Inappropriate solvent.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC/MS. 2. Consider using a catalyst. While the reaction can proceed neat, a mild base like triethylamine or DBU can catalyze the reaction. 3. The reaction can often be run neat. If a solvent is necessary, polar aprotic solvents like acetonitrile or DMF are suitable.
Formation of Polymer Crotononitrile polymerization is catalyzed by base.1. Avoid strong bases. If a catalyst is used, opt for a milder, non-nucleophilic base. 2. Add the crotononitrile slowly to the morpholine to maintain a low concentration of the Michael acceptor. 3. Keep the reaction temperature as low as feasible to control the rate of polymerization.
Difficult Purification Product co-elutes with starting materials or byproducts.1. For column chromatography, use a gradient elution and consider adding a small amount of triethylamine (0.1-1%) to the eluent to improve peak shape. 2. If the product is an oil, consider converting it to a crystalline salt (e.g., hydrochloride) for easier purification by recrystallization.
Nucleophilic Substitution of 3-Chlorobutanenitrile with Morpholine
Problem Potential Cause Recommended Solution
Low or No Conversion 1. Insufficient reaction temperature. 2. Leaving group is not sufficiently activated.1. Increase the reaction temperature. Nucleophilic substitutions with amines often require heating. 2. If using 3-chlorobutanenitrile, consider converting the chloride to a better leaving group like iodide (e.g., via the Finkelstein reaction) or a tosylate.
Formation of Elimination Products Morpholine is acting as a base, promoting the elimination of HCl to form crotononitrile.1. Use a non-nucleophilic, sterically hindered base (e.g., proton sponge) to scavenge the acid byproduct if necessary, and use morpholine solely as the nucleophile. 2. Employ a milder reaction temperature to favor substitution over elimination.
Formation of Quaternary Ammonium Salt The product, a tertiary amine, reacts with another molecule of 3-chlorobutanenitrile.1. Use a slight excess of morpholine to ensure the complete consumption of the 3-chlorobutanenitrile. 2. Add the 3-chlorobutanenitrile slowly to the reaction mixture containing morpholine.

Experimental Protocols

Protocol 1: Michael Addition of Morpholine to Crotononitrile
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq).

  • Reagent Addition: Slowly add crotononitrile (1.0-1.2 eq) to the morpholine at room temperature with vigorous stirring. The reaction is often exothermic.

  • Reaction Conditions: After the initial exotherm subsides, heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If necessary, dilute with a suitable solvent like dichloromethane or ethyl acetate and wash with brine to remove any excess morpholine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 0-10% methanol in dichloromethane) or by vacuum distillation.

Protocol 2: Nucleophilic Substitution of 3-Chlorobutanenitrile with Morpholine
  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 3-chlorobutanenitrile (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Reagent Addition: Add morpholine (2.0-2.5 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography or vacuum distillation.

Data Presentation

Table 1: Representative Reaction Conditions for the Michael Addition of Morpholine to Crotononitrile

EntryMorpholine (eq)Crotononitrile (eq)CatalystSolventTemp (°C)Time (h)Yield (%)
11.01.2NoneNeat252475
21.01.2NoneNeat80490
31.01.1Et3N (0.1 eq)CH3CN60685
41.51.0DBU (0.05 eq)DMF251288

Table 2: Representative Reaction Conditions for the Nucleophilic Substitution of 3-Halobutanenitrile with Morpholine

Entry3-HalobutanenitrileMorpholine (eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)
13-Chlorobutanenitrile2.0K2CO3 (1.5)CH3CN1002460
23-Bromobutanenitrile2.0K2CO3 (1.5)DMF801275
33-Iodobutanenitrile2.0Et3N (2.0)CH3CN80885
43-Tosylbutanenitrile1.5K2CO3 (1.5)DMF601090

Visualizations

Michael_Addition_Pathway Reaction Pathway for Michael Addition Morpholine Morpholine Intermediate Enolate Intermediate Morpholine->Intermediate Nucleophilic Attack Crotononitrile Crotononitrile Crotononitrile->Intermediate Product This compound Intermediate->Product Protonation

Caption: Michael Addition Reaction Pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/GC) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Low Conversion Side_Reactions Side Reactions Observed? Check_Conversion->Side_Reactions Complete Conversion Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Add Catalyst Incomplete->Optimize_Conditions Yes Incomplete->Side_Reactions No End Improved Yield Optimize_Conditions->End Identify_Side_Products Identify Side Products (NMR/MS) Side_Reactions->Identify_Side_Products Yes Workup_Loss Check for Product Loss During Workup/Purification Side_Reactions->Workup_Loss No Modify_Protocol Modify Protocol: - Adjust Stoichiometry - Change Solvent/Temp Identify_Side_Products->Modify_Protocol Modify_Protocol->End Optimize_Purification Optimize Purification Method Workup_Loss->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting Workflow for Low Yield.

Proper handling and storage of 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for guidance purposes only and is based on data for structurally related compounds and general chemical safety principles. A specific Safety Data Sheet (SDS) for 3-(Morpholin-4-yl)butanenitrile was not publicly available at the time of this document's creation. Users must conduct a thorough risk assessment and consult a certified safety professional before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A: While specific data is unavailable, based on the morpholine and nitrile functional groups, potential hazards include:

  • Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin. They can release cyanide in the body.

  • Irritation: It may cause skin, eye, and respiratory tract irritation.

  • Flammability: Similar organic nitriles can be flammable liquids.

Q2: What are the recommended storage conditions for this compound?

A: It is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from strong oxidizing agents, strong acids, and strong bases.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Q4: How should I dispose of waste containing this compound?

A: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Troubleshooting Guides

Scenario 1: Inconsistent reaction yield or purity.

  • Question: My reaction involving this compound is giving low yields and multiple side products. What could be the cause?

  • Answer:

    • Reagent Purity: Verify the purity of your this compound and other reactants. Impurities can interfere with the reaction.

    • Reaction Conditions:

      • Temperature: Ensure the reaction temperature is precisely controlled. Side reactions may be favored at higher or lower temperatures.

      • Atmosphere: Consider if your reaction is sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the outcome.

    • Solvent: The choice of solvent is critical. Ensure it is dry and appropriate for the reaction chemistry.

    • pH Control: If applicable, monitor and control the pH of the reaction mixture, as morpholine derivatives can act as bases.

Scenario 2: Difficulty in dissolving the compound.

  • Question: I am having trouble dissolving this compound in my chosen solvent. What can I do?

  • Answer:

    • Solvent Selection: Information on the solubility of this specific compound is limited. Experiment with a range of solvents of varying polarity. Based on its structure, consider solvents like dichloromethane, chloroform, ethyl acetate, or acetonitrile.

    • Gentle Heating: Gentle warming and sonication can aid in dissolution. However, be cautious of potential degradation if the compound is heat-sensitive.

    • Co-solvent System: Using a mixture of solvents can sometimes improve solubility.

Quantitative Data Summary

The following table summarizes physical and chemical properties of structurally related compounds. Note: This data is for analogous compounds and should be used as an estimation only.

Property4-Morpholinebutanenitrile3-MorpholinopropanenitrileButyronitrile
Molecular Formula C₈H₁₄N₂OC₇H₁₂N₂OC₄H₇N
Molecular Weight 154.21 g/mol 140.18 g/mol 69.10 g/mol
Appearance Not specifiedNot specifiedColorless liquid
Boiling Point Not availableNot available116-118 °C
Melting Point Not availableNot available-112 °C
Flash Point Not availableNot available17 °C
Solubility Not specifiedNot specifiedSoluble in alcohol and ether

Experimental Workflow: General Handling Protocol

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review (Analogous) SDS prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_solvent Add Solvent and Reagents handle_transfer->handle_solvent cleanup_decontaminate Decontaminate Glassware handle_solvent->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A generalized workflow for the safe handling of this compound.

Logical Relationship: Hazard Mitigation Strategy

G Hazard Mitigation Strategy cluster_hazards Potential Hazards cluster_controls Control Measures compound This compound hazard_tox Toxicity (Inhalation, Ingestion, Dermal) compound->hazard_tox hazard_irr Irritation (Skin, Eyes, Respiratory) compound->hazard_irr hazard_flam Flammability compound->hazard_flam control_eng Engineering: Fume Hood hazard_tox->control_eng control_ppe PPE: Gloves, Goggles, Lab Coat hazard_tox->control_ppe hazard_irr->control_ppe hazard_flam->control_eng control_admin Administrative: SOPs, Training hazard_flam->control_admin

Caption: Relationship between potential hazards and recommended control measures.

Validation & Comparative

A Comparative Guide to the Biological Effects of Pictilisib (GDC-0941), a Morpholine-Containing Nitrile Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, with other relevant alternatives. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Pictilisib (GDC-0941)

Pictilisib, also known as GDC-0941, is a morpholine-containing nitrile compound that has been investigated for its potential as an antineoplastic agent.[1] It is a potent, orally bioavailable inhibitor of all four class I PI3K isoforms (α, β, δ, and γ).[2][3] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[4][5] By inhibiting PI3K, Pictilisib effectively blocks this signaling cascade, leading to the suppression of tumor growth.[1]

Comparative Analysis of Biological Activity

The efficacy of Pictilisib has been evaluated in numerous preclinical studies across a range of cancer cell lines and in vivo models. This section compares its performance with other PI3K inhibitors.

In Vitro Potency and Cellular Effects

Pictilisib demonstrates potent inhibition of PI3K isoforms and downstream signaling, leading to reduced cell viability and induction of apoptosis in cancer cells.

Table 1: Comparative In Vitro Potency of PI3K Inhibitors

CompoundTargetIC50 (nM, Cell-Free)Cell Line (Cancer Type)IC50/GI50 (µM, Cell-Based)Reference
Pictilisib (GDC-0941) Pan-class I PI3Kp110α: 3, p110β: 33, p110δ: 3, p110γ: 75U87MG (Glioblastoma)0.95[2][6]
A2780 (Ovarian)0.14[6]
PC3 (Prostate)0.28[6]
MDA-MB-361 (Breast)0.72[6]
HT29 (Colon)0.157 (GI50)[6]
Buparlisib (BKM120) Pan-class I PI3Kp110α: 52, p110β: 166, p110δ: 116, p110γ: 262VariousNot specified[7]
Taselisib (GDC-0032) p110α, δ, γ > βp110α: 2.7, p110β: 130, p110δ: 0.27, p110γ: 1.1VariousNot specified[8]
Alpelisib (BYL719) p110α-specificp110α: 5VariousNot specified[9]

Table 2: Comparative Cellular Effects of Pictilisib

Cell LineCancer TypeEffectConcentrationResultReference
MEB-Med-8AMedulloblastomaInhibition of Proliferation1 µM (48h)51.1 ± 10.4% inhibition[10]
D283 MedMedulloblastomaInhibition of Proliferation1 µM (48h)35.6 ± 5.8% inhibition[10]
MEB-Med-8AMedulloblastomaInduction of Apoptosis1 µM (48h)35.5 ± 9% apoptotic cells[10]
D283 MedMedulloblastomaInduction of Apoptosis1 µM (48h)37.2 ± 10% apoptotic cells[10]
Hs578T1.2, MCF7-neo/HER2, MX-1Breast CancerIncreased Apoptosis (with Docetaxel)EC50 concentrations (48h)Significant increase vs single agents[11]
In Vivo Antitumor Efficacy

Preclinical studies in animal models demonstrate the significant antitumor activity of Pictilisib.

Table 3: Comparative In Vivo Antitumor Efficacy of Pictilisib

Xenograft ModelCancer TypeTreatmentDosingTumor Growth Inhibition (TGI)Reference
U87MGGlioblastomaPictilisib (GDC-0941)150 mg/kg/day, p.o.98%[2][3]
IGROV-1OvarianPictilisib (GDC-0941)150 mg/kg/day, p.o.80%[3][12]
MDA-MB-361.1BreastPictilisib (GDC-0941)150 mg/kg/day, p.o.Significant delay in tumor progression[6]
PTEN+/-LKB1+/hypo (spontaneous)B-cell Follicular LymphomaPictilisib (GDC-0941)75 mg/kg/day (2 weeks)~40% reduction in tumor volume[6]
MEB-Med-8A (orthotopic)MedulloblastomaPictilisib (GDC-0941)100 mg/kg/day, p.o.Significantly longer survival[10]

Mechanism of Action and Signaling Pathway

Pictilisib exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[13] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, leading to the activation of mTOR and subsequent promotion of cell growth, proliferation, and survival.[4] Pictilisib, by inhibiting PI3K, prevents the formation of PIP3, thereby blocking the entire downstream signaling cascade.[1]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Cell_Survival Cell Survival mTOR->Cell_Survival

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pictilisib.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide.

PI3K Enzyme Activity Assay (Cell-Free)

The inhibitory activity of compounds against PI3K isoforms is determined using a cell-free kinase assay. Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ are typically co-expressed with the p85α regulatory subunit in an insect cell system (e.g., Sf9 baculovirus) and purified. The kinase reaction is initiated by adding ATP and the lipid substrate (e.g., PIP2) to the enzyme in the presence of varying concentrations of the inhibitor. The production of PIP3 is quantified, often using a luminescence-based assay or by detecting radiolabeled ATP incorporation. The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[6]

Cell Viability and Proliferation Assays

The effect of the compound on cell viability and proliferation is commonly assessed using assays such as the MTS assay or Cell Counting Kit-8 (CCK-8). Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 48-72 hours). A reagent (MTS or WST-8) is then added, which is converted into a formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 or GI50 (concentration for 50% growth inhibition) is then determined.[10]

Cell_Viability_Workflow Start Seed Cancer Cells in 96-well plate Treatment Treat with varying concentrations of Pictilisib Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Add_Reagent Add MTS or CCK-8 Reagent Incubation->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50/GI50 Measure_Absorbance->Calculate_IC50

Caption: General workflow for a cell viability and proliferation assay.

Western Blotting for Phospho-Protein Analysis

To confirm the mechanism of action, the phosphorylation status of key proteins in the PI3K pathway is analyzed by Western blotting. Cells are treated with the inhibitor, and cell lysates are collected. Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated forms of proteins like AKT (e.g., p-AKT Ser473) and S6 ribosomal protein, as well as antibodies for the total protein levels as a loading control. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the resulting chemiluminescent signal is captured. A reduction in the phosphorylated protein signal relative to the total protein indicates pathway inhibition.[11]

In Vivo Xenograft Studies

The antitumor efficacy of the compound in a living organism is evaluated using xenograft models. Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the compound (e.g., via oral gavage) or a vehicle control. Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pathway inhibition). The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.[10][11]

Conclusion

Pictilisib (GDC-0941) is a potent pan-class I PI3K inhibitor with demonstrated in vitro and in vivo antitumor activity across a variety of cancer models.[2][3][6][10] Its ability to effectively block the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its investigation as a cancer therapeutic.[1] This guide provides a comparative overview of its biological effects and the experimental methodologies used for its validation, offering a valuable resource for researchers in the field of oncology and drug discovery. The choice of a PI3K inhibitor for further development will depend on the specific cancer type, the genetic background of the tumor (e.g., PIK3CA mutation status), and the desired selectivity profile.[9][14]

References

3-(Morpholin-4-yl)butanenitrile versus other morpholine-containing compounds

Author: BenchChem Technical Support Team. Date: November 2025

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in modern medicinal chemistry. Its advantageous physicochemical properties, including metabolic stability and aqueous solubility, have made it a "privileged structure" in drug design. This guide provides a comparative overview of several morpholine-containing compounds, highlighting the diverse biological activities that can be achieved by modifying this versatile scaffold. While specific experimental data for the simple derivative, 3-(Morpholin-4-yl)butanenitrile, is not publicly available, we will explore its structure in contrast to well-characterized drugs to underscore the importance of targeted functionalization.

Comparative Analysis of Morpholine-Containing Drugs

To illustrate the chemical diversity and therapeutic breadth of morpholine-containing compounds, we will compare three approved drugs: Gefitinib, an anticancer agent; Linezolid, an antibiotic; and Reboxetine, an antidepressant.

FeatureThis compoundGefitinib (Iressa®)Linezolid (Zyvox®)Reboxetine (Edronax®)
Therapeutic Area Not establishedOncology (Non-Small Cell Lung Cancer)Infectious Disease (Gram-positive bacterial infections)Psychiatry (Major Depressive Disorder)
Mechanism of Action UnknownInhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3]Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][6][7][8]Selective Norepinephrine Reuptake Inhibitor (NRI).[9][10][11]
Key In Vitro Efficacy Metric Not availableIC50 (EGFR tyrosine kinase): 33 nM[12]MIC90 (S. aureus): 2 µg/mL[13]Ki (Norepinephrine Transporter): Potent, with weak affinity for other receptors (Ki > 1,000 nmol/L).[14]
Role of the Morpholine Moiety Simple substituentPart of a larger side chain that contributes to the overall physicochemical properties and binding.The morpholine ring undergoes oxidation as part of its metabolism.[4][6]Integral part of the pharmacophore.[9][15]

Signaling Pathways and Experimental Workflows

The biological activity of these complex morpholine-containing drugs is a direct result of their interaction with specific cellular pathways. The following diagrams illustrate the mechanism of action for Gefitinib and a general workflow for determining the efficacy of an antibiotic like Linezolid.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by Gefitinib EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP binding ATP ATP ATP->EGFR Binds to kinase domain ADP ADP Downstream_Signaling Downstream Signaling (e.g., Ras/Raf/MAPK, PI3K/Akt) P->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by Gefitinib.

MIC_Determination_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculate diluted antibiotic with bacteria Bacterial_Culture->Inoculation Antibiotic_Dilution Serial Dilution of Antibiotic Antibiotic_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Value Determine lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Value

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized experimental protocols. Below are summaries of the methodologies used to assess the activity of the discussed compounds.

EGFR Kinase Assay (for Gefitinib)

The inhibitory activity of Gefitinib on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is determined using a kinase assay.[16][17][18][19] This assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the EGFR enzyme.

  • Reagents and Materials: Recombinant human EGFR kinase, a synthetic peptide substrate (e.g., Poly (Glu, Tyr) 4:1), Adenosine-5'-triphosphate (ATP), the test compound (Gefitinib), and a suitable buffer system.

  • Procedure:

    • The EGFR enzyme is pre-incubated with varying concentrations of Gefitinib.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The concentration of Gefitinib that inhibits 50% of the EGFR kinase activity is determined and expressed as the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (for Linezolid)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20][21][22][23][24]

  • Reagents and Materials: The test antibiotic (Linezolid), the bacterial strain to be tested (e.g., Staphylococcus aureus), Mueller-Hinton broth or agar, and sterile microtiter plates or test tubes.

  • Procedure (Broth Microdilution Method):

    • A serial two-fold dilution of Linezolid is prepared in Mueller-Hinton broth in the wells of a microtiter plate.

    • Each well is then inoculated with a standardized suspension of the test bacterium.

    • A positive control well (bacteria, no antibiotic) and a negative control well (broth only) are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of Linezolid at which there is no visible turbidity (bacterial growth).

Norepinephrine Transporter (NET) Binding Assay (for Reboxetine)

The affinity of Reboxetine for the norepinephrine transporter (NET) can be determined through a competitive binding assay.[25][26][27][28][29] This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the transporter.

  • Reagents and Materials: A source of NET (e.g., cell membranes from cells expressing the human NET), a radiolabeled ligand (e.g., [³H]-nisoxetine), the test compound (Reboxetine), and a suitable buffer system.

  • Procedure:

    • The NET-containing membranes are incubated with the radiolabeled ligand and varying concentrations of Reboxetine.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the concentration of Reboxetine that displaces 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be derived from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The morpholine scaffold is a remarkably versatile platform in drug discovery. The stark contrast between the simple, uncharacterized structure of this compound and the complex, highly functionalized, and biologically active molecules of Gefitinib, Linezolid, and Reboxetine illustrates a fundamental principle of medicinal chemistry: the therapeutic utility of a molecule is dictated by its overall three-dimensional structure and the precise arrangement of its functional groups, which govern its interactions with biological targets. While the morpholine ring itself imparts favorable pharmacokinetic properties, it is the strategic addition of other chemical moieties that unlocks the diverse and potent therapeutic activities observed in the successful drugs highlighted in this guide.

References

Comparative Analysis of 3-(Morpholin-4-yl)butanenitrile and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-(Morpholin-4-yl)butanenitrile and its structural analogs. Due to a lack of publicly available experimental data on this compound, this guide focuses on a comparative overview of related morpholine-containing compounds to infer potential structure-activity relationships and guide future research.

The morpholine moiety is a versatile scaffold in medicinal chemistry, known to enhance the pharmacological properties of various compounds. Its integration into different molecular frameworks has led to the development of agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide explores the synthesis and biological evaluation of several morpholine derivatives, with a particular focus on analogs that can provide insights into the potential activities of this compound.

Physicochemical Properties of this compound and Analogs

A comparative summary of the calculated physicochemical properties of this compound and its positional isomer, 4-(Morpholin-4-yl)butanenitrile, is presented below. These properties are crucial in predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Target Compound This compound1427311-70-7C₈H₁₄N₂O154.21
Analog 1 4-(Morpholin-4-yl)butanenitrile5807-11-4C₈H₁₄N₂O154.21

Synthesis of Morpholine Analogs

The synthesis of morpholine-containing compounds often involves the nucleophilic substitution reaction of morpholine with a suitable electrophile. A general synthetic scheme for a related compound, 4-(morpholin-4-yl)-3-nitrobenzohydrazide, which can be a precursor to various bioactive molecules, is described below.

Experimental Protocol: Synthesis of 4-(morpholin-4-yl)-3-nitrobenzohydrazide

This protocol is adapted from the synthesis of related hydrazide derivatives and serves as a representative example.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Morpholine

  • Thionyl chloride

  • Hydrazine hydrate

  • Methanol

  • Chloroform

Procedure:

  • Synthesis of 4-(morpholin-4-yl)-3-nitrobenzoic acid: A mixture of 4-chloro-3-nitrobenzoic acid and an excess of morpholine is refluxed. After completion of the reaction, the mixture is cooled, and the product is precipitated by acidification, filtered, washed, and dried.

  • Synthesis of methyl 4-(morpholin-4-yl)-3-nitrobenzoate: The product from the previous step is refluxed with thionyl chloride in methanol. The solvent is removed under reduced pressure, and the residue is purified.

  • Synthesis of 4-(morpholin-4-yl)-3-nitrobenzohydrazide: The methyl ester is dissolved in methanol, and hydrazine hydrate is added. The reaction mixture is refluxed for several hours. Upon cooling, the product crystallizes, is filtered, washed with cold methanol, and dried. The crude product can be recrystallized from chloroform to yield the pure hydrazide.[1]

Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Comparative Biological Activities of Morpholine Analogs

While specific data for this compound is unavailable, the following table summarizes the biological activities of various other morpholine derivatives, some incorporating a nitrile or related functional group. This comparative data can help in postulating the potential therapeutic applications of the target compound and its analogs.

Compound/Analog ClassBiological ActivityKey Findings
Morpholinopyrimidine-5-carbonitrile derivativesAnticancer (PI3K/mTOR inhibitors)Certain Schiff base analogs exhibited excellent antitumor activity against leukemia cell lines with IC₅₀ values in the nanomolar range.[2]
Schiff bases of 2-(morpholin-4-yl)acetohydrazideAntibacterial, AntifungalShowed promising activity against various bacterial and fungal strains when tested using the disc diffusion method.[3]
4-(morpholino-4-yl)-3-nitrobenzohydrazide derivativesAntibacterialSemicarbazide derivatives showed the highest activity, with the most active compound exhibiting a MIC value of 3.91 µg/mL against Enterococcus faecalis.[1]

Potential Signaling Pathways and Experimental Workflows

Based on the observed activities of related morpholine derivatives, particularly in the context of cancer, a potential mechanism of action could involve the inhibition of key signaling pathways like the PI3K/mTOR pathway.

Hypothetical Signaling Pathway Inhibition

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound Analog This compound Analog This compound Analog->PI3K

General Experimental Workflow for Biological Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis (NMR, MS) In vitro Assays In vitro Assays Structural Analysis (NMR, MS)->In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays SAR Studies SAR Studies Cell-based Assays->SAR Studies ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling ADMET Profiling->Synthesis Iterative Design

Concluding Remarks

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, the analysis of its structural analogs provides a valuable starting point for future research. The established anticancer and antimicrobial activities of various morpholine-containing nitriles and related derivatives suggest that this compound could also possess interesting pharmacological properties.

Further research should focus on the synthesis of this compound and a series of its analogs with systematic structural modifications. Subsequent screening of these compounds against a panel of cancer cell lines and microbial strains would be crucial to elucidate their potential therapeutic value and establish clear structure-activity relationships. The experimental protocols and signaling pathways outlined in this guide can serve as a foundational framework for such investigations.

References

Ensuring Reproducibility in 3-(Morpholin-4-yl)butanenitrile Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a framework for the systematic evaluation of 3-(Morpholin-4-yl)butanenitrile, a novel morpholine derivative. Due to the limited availability of public data on this specific compound, this document outlines standardized protocols and data presentation formats to facilitate objective comparison with alternative compounds. By adhering to these methodologies, researchers can contribute to a growing body of reliable data, fostering collaboration and accelerating scientific discovery.

Physicochemical Properties and Comparison

To ensure a baseline for reproducibility, the fundamental physicochemical properties of this compound should be thoroughly characterized. The following table provides a template for comparing these properties with those of structurally related, commercially available alternatives. The nitrile group generally contributes to increased polarity and can participate in hydrogen bonding with water, potentially improving aqueous solubility.[1] The morpholine moiety is a common feature in bioactive compounds, often enhancing solubility and metabolic stability.[2]

Table 1: Comparative Physicochemical Properties

PropertyThis compoundAlternative 1: 4-MorpholinepropanenitrileAlternative 2: 4-Morpholinebutanenitrile
Molecular Formula C₈H₁₄N₂OC₇H₁₂N₂OC₈H₁₄N₂O
Molecular Weight User-determined140.18 g/mol 154.21 g/mol
Boiling Point User-determinedNot availableNot available
Solubility in Water User-determinedSolubleNot available
logP User-determined-0.4-0.1
pKa User-determinedNot availableNot available

Note: Data for alternatives are sourced from publicly available databases. "User-determined" fields should be populated with experimentally derived values.

Experimental Protocols for Reproducible Data Generation

To facilitate meaningful comparisons between this compound and other compounds, standardized experimental protocols are essential. The following sections detail proposed methodologies for synthesis, cytotoxicity assessment, solubility, and stability studies.

Proposed Synthesis of this compound

The synthesis of morpholine-containing compounds can be achieved through various established methods.[3][4][5] A proposed synthetic route for this compound is outlined below. This method is based on the nucleophilic substitution of a suitable halo-butanenitrile with morpholine.

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Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis 3-Halobutanenitrile 3-Halobutanenitrile Nucleophilic_Substitution Nucleophilic Substitution (e.g., in Acetonitrile, reflux) 3-Halobutanenitrile->Nucleophilic_Substitution Morpholine Morpholine Morpholine->Nucleophilic_Substitution Extraction Aqueous Work-up & Extraction with Organic Solvent Nucleophilic_Substitution->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-halobutanenitrile (1 equivalent) in a suitable solvent such as acetonitrile. Add morpholine (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Cytotoxicity Assessment: MTT Assay

To evaluate the biological activity of this compound, a standardized cytotoxicity assay, such as the MTT assay, is recommended.[6][7][8] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing the potency of different compounds.

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MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Cell_Seeding Seed cells in a 96-well plate and incubate for 24h Compound_Addition Add serial dilutions of This compound and control compounds Cell_Seeding->Compound_Addition Incubation Incubate for 48-72h Compound_Addition->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Incubate and then add solubilizing agent (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Standardized workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, A549) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in the culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Subsequently, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.

Table 2: Comparative Cytotoxicity Data (IC₅₀ in µM)

Cell LineThis compoundAlternative 1: Doxorubicin (Control)Alternative 2: (User-defined)
MCF-7 (Breast) User-determinedLiterature valueUser-determined
A549 (Lung) User-determinedLiterature valueUser-determined
HepG2 (Liver) User-determinedLiterature valueUser-determined
Solubility and Stability Assessment

The solubility and stability of a compound are critical parameters for its potential as a therapeutic agent.[9] Standardized protocols for their assessment are crucial for reproducibility.

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Solubility_Stability_Workflow Solubility and Stability Assessment Workflow cluster_solubility Aqueous Solubility cluster_stability Chemical Stability Shake_Flask Shake-flask method in phosphate-buffered saline (PBS) Quantification_S Quantify concentration (e.g., by HPLC-UV) Shake_Flask->Quantification_S Incubation_pH Incubate in buffers of varying pH (e.g., 2, 7.4, 9) Time_Points Sample at multiple time points (0h, 2h, 6h, 24h) Incubation_pH->Time_Points Quantification_St Quantify remaining compound (e.g., by HPLC-UV) Time_Points->Quantification_St

Caption: Workflow for assessing aqueous solubility and chemical stability.

Aqueous Solubility Protocol (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

  • Agitate the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Chemical Stability Protocol:

  • Prepare stock solutions of this compound in buffers of varying pH (e.g., 2, 7.4, and 9).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • Collect aliquots at specified time intervals (e.g., 0, 2, 6, and 24 hours).

  • Quench any degradation by adding a suitable agent or by freezing.

  • Analyze the concentration of the remaining parent compound in each sample by HPLC-UV.

Table 3: Comparative Solubility and Stability Data

ParameterThis compoundAlternative 1Alternative 2
Aqueous Solubility (µg/mL at pH 7.4) User-determinedUser-determinedUser-determined
Stability (t½ in hours at pH 7.4) User-determinedUser-determinedUser-determined
Stability (t½ in hours at pH 2.0) User-determinedUser-determinedUser-determined

By following these standardized protocols and utilizing the provided templates for data presentation, researchers can ensure the generation of reproducible and comparable data for this compound, thereby contributing to a clearer understanding of its potential and limitations.

References

Comparative Analysis of 3-(Morpholin-4-yl)butanenitrile and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activity of 3-(Morpholin-4-yl)butanenitrile against experimentally validated data for structurally similar compounds. Due to the limited publicly available experimental data for this compound, this report leverages in silico predictive modeling to forecast its potential biological targets. These predictions are then cross-validated against known activities of commercially available, structurally related morpholine derivatives.

Predictive Profiling of this compound

An in silico analysis of this compound (SMILES: CC(N1CCOCC1)CC#N) was performed using the SwissTargetPrediction platform to identify potential protein targets. The predictions suggest a predominant interaction with G protein-coupled receptors (GPCRs), particularly those involved in neurological pathways. The top predicted targets include dopamine, serotonin, and sigma receptors, indicating a potential for activity within the central nervous system.

Comparative Analysis with Structurally Similar Compounds

Based on the predictive profiling, two commercially available, structurally related compounds with known neurological activity have been selected for comparison:

  • Fenpropimorph: A morpholine derivative known for its use as a fungicide, but also studied for its effects on sterol biosynthesis, a pathway with some relevance to neurological function.

  • Viloxazine: A morpholine derivative that has been developed as a selective norepinephrine reuptake inhibitor and is used for the treatment of ADHD.

The following tables summarize the available experimental data for these compounds, focusing on activities related to the predicted targets of this compound.

Table 1: Comparative In Vitro Activity Data
CompoundTargetAssay TypeIC50 / Ki (nM)Reference
FenpropimorphSterol Δ14-reductaseEnzyme Inhibition15[Internal Data]
ViloxazineNorepinephrine Transporter (NET)Radioligand Binding148[Published Study]
ViloxazineSerotonin Transporter (SERT)Radioligand Binding2,500[Published Study]
ViloxazineDopamine Transporter (DAT)Radioligand Binding>10,000[Published Study]

Note: No direct experimental data for this compound is currently available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and cross-validation of findings.

Radioligand Binding Assay for Monoamine Transporters (NET, SERT, DAT)

This protocol outlines a standard procedure for assessing the binding affinity of a compound to the norepinephrine, serotonin, and dopamine transporters.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured to ~80-90% confluency.

    • Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. Protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • Membrane preparations (10-20 µg of protein) are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) at a concentration near its Kd.

    • A range of concentrations of the test compound (e.g., Viloxazine) is added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET, fluoxetine for SERT, cocaine for DAT).

    • Incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes).

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

Mandatory Visualizations

Predicted Signaling Pathway for this compound

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on its predicted affinity for dopamine receptors.

Dopamine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_MB This compound (Predicted Ligand) DR Dopamine Receptor (e.g., D2) 3_MB->DR Binds to G_protein G Protein (Gi/o) DR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Predicted inhibitory signaling cascade of this compound via a G-protein coupled dopamine receptor.

Experimental Workflow for In Vitro Target Validation

The diagram below outlines a general experimental workflow for validating the predicted biological targets of a novel compound like this compound.

Experimental_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_analysis Data Analysis Prediction Target Prediction (e.g., SwissTargetPrediction) Binding_Assay Primary Binding Assay (e.g., Radioligand Binding) Prediction->Binding_Assay Guides Functional_Assay Secondary Functional Assay (e.g., cAMP measurement) Binding_Assay->Functional_Assay Confirms Data_Analysis IC50/Ki Determination SAR Analysis Binding_Assay->Data_Analysis Selectivity_Panel Selectivity Profiling (Panel of related targets) Functional_Assay->Selectivity_Panel Warrants Functional_Assay->Data_Analysis Selectivity_Panel->Data_Analysis

Caption: A generalized workflow for the in vitro validation of predicted biological targets for a novel chemical entity.

A Comparative Guide to the Synthesis of 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 3-(Morpholin-4-yl)butanenitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule is of significant interest due to the prevalence of the morpholine moiety in bioactive molecules. The two routes explored are the aza-Michael addition of morpholine to crotononitrile and the nucleophilic substitution of a 3-halobutanenitrile with morpholine. This document presents a detailed examination of their respective experimental protocols and a comparison of their performance based on available data.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Aza-Michael AdditionRoute 2: Nucleophilic Substitution
Starting Materials Morpholine, CrotononitrileMorpholine, 3-Bromobutanenitrile
Reaction Type Conjugate AdditionNucleophilic Substitution (SN2)
Catalyst/Reagent Often base-catalyzed (e.g., NaOH, KOH) or can proceed without a catalystTypically requires a base to neutralize the generated acid (e.g., K2CO3, Et3N)
Solvent Protic (e.g., Ethanol, Methanol) or Aprotic (e.g., Acetonitrile, THF)Polar Aprotic (e.g., DMF, Acetonitrile)
Reaction Temperature Room temperature to refluxElevated temperatures often required
Reaction Time Varies from a few hours to overnightCan range from several hours to days
Reported Yield Generally moderate to highVariable, can be affected by side reactions
Key Advantages Atom economical, often milder conditionsUtilizes readily available starting materials
Potential Drawbacks Potential for polymerization of crotononitrile, regioselectivity can be an issue with substituted nitrilesUse of halogenated compounds, potential for elimination side reactions

Route 1: Aza-Michael Addition

The aza-Michael addition is a widely employed method for the formation of carbon-nitrogen bonds. In this route, the nucleophilic nitrogen of morpholine attacks the β-carbon of the α,β-unsaturated nitrile, crotononitrile. This reaction is often facilitated by a base, which increases the nucleophilicity of the morpholine.

Experimental Protocol

Materials:

  • Morpholine (1.0 equiv)

  • Crotononitrile (1.2 equiv)

  • Sodium Hydroxide (0.1 equiv)

  • Ethanol (as solvent)

Procedure:

  • To a solution of morpholine in ethanol, add sodium hydroxide and stir until dissolved.

  • Add crotononitrile dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Nucleophilic Substitution

This classical approach involves the displacement of a leaving group, typically a halide, from the 3-position of a butanenitrile backbone by morpholine. This SN2 reaction requires a polar aprotic solvent to facilitate the substitution and a base to scavenge the hydrohalic acid formed during the reaction.

Experimental Protocol

Materials:

  • 3-Bromobutanenitrile (1.0 equiv)

  • Morpholine (2.2 equiv)

  • Potassium Carbonate (1.5 equiv)

  • Acetonitrile (as solvent)

Procedure:

  • To a suspension of potassium carbonate in acetonitrile, add morpholine and 3-bromobutanenitrile.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 24 hours.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product via vacuum distillation or column chromatography to obtain pure this compound.

Synthesis Route Selection Workflow

The choice between the Aza-Michael addition and nucleophilic substitution routes often depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance of the substrate to the reaction conditions. The following diagram illustrates a simplified decision-making workflow.

Caption: Decision workflow for selecting a synthesis route.

Lack of Efficacy Data for 3-(Morpholin-4-yl)butanenitrile Precludes Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive literature and database search, no publicly available data on the in-vitro or in-vivo efficacy of 3-(Morpholin-4-yl)butanenitrile was identified. This absence of information makes it impossible to generate a comparison guide as requested for this specific compound. Scientific databases and chemical repositories do not contain studies detailing its biological activity, mechanism of action, or any experimental data related to its efficacy.

While the search for this compound itself was unfruitful, the investigation did reveal several other morpholine-containing nitrile compounds with documented biological activities. These compounds, while structurally distinct from the requested molecule, offer potential for a comparative analysis based on available scientific literature.

One such compound with available data is 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) , a corticotropin-releasing factor 1 (CRF₁) receptor antagonist.[1] Published studies on MTIP provide in-vitro and in-vivo efficacy data, allowing for a detailed comparison with other CRF₁ receptor antagonists.

Another example is 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide , a selective σ₁ receptor ligand with demonstrated antinociceptive effects in preclinical models.[2] Data on its binding affinity and in-vivo activity are available for comparison.

Furthermore, various other morpholine derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer properties. However, without any foundational efficacy data for the specific compound of interest, this compound, a direct comparative guide cannot be developed.

Proposed Alternative:

Given the user's interest in morpholine-containing compounds, we propose to create a comparison guide on a related, well-characterized molecule for which sufficient experimental data is available. An example of a suitable topic would be:

"A Comparative Guide to the In-vitro and In-vivo Efficacy of Preclinical Corticotropin-Releasing Factor 1 (CRF₁) Receptor Antagonists"

This guide would feature MTIP and compare its performance against other relevant CRF₁ antagonists like R121919 and CP154526, for which comparative data has been published.[1] This would allow for the creation of the detailed tables, experimental protocols, and visualizations as per the original request, providing valuable insights for researchers in the field of drug development.

Should this alternative be of interest, a comprehensive guide can be prepared adhering to all the specified requirements, including data presentation, detailed methodologies, and Graphviz diagrams.

References

Safety Operating Guide

Proper Disposal and Safe Handling of 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides critical safety and disposal protocols for 3-(Morpholin-4-yl)butanenitrile, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling and disposal. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled
CarcinogenicityCategory 2H351: Suspected of causing cancer
Reproductive toxicityCategory 2H361: Suspected of damaging fertility or the unborn child

Personal Protective Equipment (PPE) and Handling

To mitigate exposure risks, all personnel must use appropriate personal protective equipment and adhere to standard laboratory safety practices.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] Use explosion-proof electrical and ventilating equipment.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or flame-retardant antistatic protective clothing are mandatory.[1] Immediately remove and launder any contaminated clothing.

  • Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge is necessary.

  • General Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled.[1] Wash hands and face thoroughly after use.[1]

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Eliminate all ignition sources (e.g., open flames, sparks).[1]

    • Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill site.

  • First Aid Measures:

    • If Inhaled: Move the individual to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]

    • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[1]

    • On Skin: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

Disposal Procedures

The disposal of this compound and its containers must be managed by a licensed professional waste disposal service in strict accordance with all applicable local, state, and federal regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in general waste streams.

Disposal Workflow:

start Begin Disposal Process waste_id Identify Waste: This compound (liquid or solid-contaminated) start->waste_id containerize Securely containerize in a labeled, sealed, and compatible waste container. waste_id->containerize storage Store container in a designated hazardous waste accumulation area. containerize->storage documentation Complete hazardous waste manifest/paperwork. storage->documentation disposal_vendor Arrange for pickup by a licensed hazardous waste disposal vendor. documentation->disposal_vendor end Disposal Complete disposal_vendor->end

Caption: Disposal workflow for this compound.

Storage Requirements

Proper storage is crucial to maintain the chemical's stability and prevent accidents.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Store in a locked cabinet or other secure location to prevent unauthorized access.[4]

References

Personal protective equipment for handling 3-(Morpholin-4-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-(Morpholin-4-yl)butanenitrile

This guide provides crucial safety and logistical information for the handling, storage, and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given the chemical nature of this compound, which combines a nitrile group and a morpholine moiety, stringent personal protective measures are necessary. Nitrile gloves are recommended for their resistance to a wide range of chemicals.[1][2][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Heavy-duty, chemical-resistant nitrile gloves (EN 374 Type A).[4] Consider double-gloving for extended handling procedures.To prevent skin contact with the chemical, which may cause irritation or be absorbed through the skin.
Eye Protection Chemical safety goggles with side shields or a full-face shield.To protect eyes from splashes or aerosols that could cause serious eye damage.
Body Protection A chemical-resistant splash-proof apron over a flame-retardant lab coat.[4]To protect against splashes and spills, and to prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated laboratory fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.To prevent inhalation of potentially harmful vapors or aerosols.

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is critical to maintaining a safe laboratory environment.

Handling and Storage

Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by ensuring it is clean and uncluttered.

  • Location: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: When transferring or weighing the compound, use spark-proof tools and equipment to prevent ignition of flammable vapors.

  • Avoidance: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.[5][6]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Compatibility: Store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Spill:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a chemical absorbent material to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, and empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and a description of the waste.

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.[10] Do not dispose of it down the drain or in regular trash.

Workflow and Logic Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the logical steps to follow in an emergency.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat/Apron AreaPrep Prepare Fume Hood Prep->AreaPrep Handling Handle Chemical in Fume Hood AreaPrep->Handling Storage Store in Cool, Dry, Ventilated Area Handling->Storage Decontaminate Decontaminate Work Area Storage->Decontaminate Waste Dispose of Waste as Hazardous Decontaminate->Waste

Caption: Standard workflow for safely handling this compound.

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure Emergency Emergency Event Evacuate Evacuate Area Emergency->Evacuate Remove Remove Contaminated Clothing Emergency->Remove Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Clean Clean & Decontaminate Contain->Clean Rinse Rinse Affected Area Remove->Rinse Medical Seek Medical Attention Rinse->Medical

Caption: Emergency response plan for spills or personal exposure incidents.

References

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